GLYCINE-N-T-BOC (2-13C)
Description
BenchChem offers high-quality GLYCINE-N-T-BOC (2-13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GLYCINE-N-T-BOC (2-13C) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
176.18 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: GLYCINE-N-T-BOC (2-13C) in Advanced Peptide Research
[1][2]
Executive Summary
GLYCINE-N-T-BOC (2-13C) (N-tert-butoxycarbonyl-glycine-2-13C) is a specialized isotopic building block used primarily in Solid-Phase Peptide Synthesis (SPPS) and Nuclear Magnetic Resonance (NMR) structural biology.[1][2] By incorporating a stable Carbon-13 isotope at the
Its primary utility lies in overcoming the "assignment problem" in protein NMR, enabling the precise measurement of backbone torsion angles and relaxation dynamics. Furthermore, it serves as a critical precursor for synthesizing Stable Isotope Labeled (SIL) internal standards for quantitative mass spectrometry (proteomics).[1][2]
Part 1: Chemical Profile & Isotopic Fidelity[2]
Molecular Specifications
-
Isotopic Label: Carbon-13 at position 2 (
-carbon).[1][2] -
Enrichment: Typically
C atom.[1][2] -
Protecting Group: tert-Butyloxycarbonyl (Boc) – Acid labile.[1][2][3]
The "Alpha-Carbon" Advantage
The 2-13C label is strategically placed at the
-
NMR Connectivity: In triple-resonance experiments (e.g., HNCA, HN(CO)CA), the
signal provides the essential link to sequentially assign amino acid residues. -
Structural Silence: Unlike bulky fluorescent tags, the
isotope is sterically identical to natural , ensuring the peptide folds and functions exactly like the native biomolecule.
Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)
While Fmoc chemistry is currently dominant, Boc chemistry remains the gold standard for synthesizing "difficult" peptides—sequences that are hydrophobic, aggregation-prone, or contain base-sensitive modifications (e.g., thioesters for Native Chemical Ligation).
Why Use Boc-Gly(2-13C)?
-
Aggregation Suppression: The Boc strategy uses Trifluoroacetic Acid (TFA) for deprotection.[1][2] This acidic environment protonates the N-terminus, breaking up intermolecular hydrogen bonds (beta-sheets) that cause aggregation on the resin.[1][2]
-
Base Sensitivity: If the target peptide contains moieties unstable in piperidine (used in Fmoc deprotection), Boc is the required route.
-
Native Chemical Ligation (NCL): Boc chemistry is preferred for generating C-terminal thioesters, which are essential for ligating two peptide fragments to form larger proteins.[1][2]
Visualization: The Boc-SPPS Cycle
The following diagram illustrates the specific workflow for incorporating Glycine-2-13C into a peptide chain.
Figure 1: The Boc-SPPS cycle. The acid-labile Boc group is removed by TFA, followed by neutralization and coupling of the isotopically labeled glycine.
Part 3: Structural Biology & NMR Spectroscopy[4]
The primary research application of GLYCINE-N-T-BOC (2-13C) is to generate isotopically enriched peptides for Nuclear Magnetic Resonance (NMR) .[1][2]
Backbone Assignment & Dynamics
In protein NMR, assigning the backbone resonances is the first step in solving a structure.
-
Chemical Shift Anisotropy (CSA): The chemical shift of the
is highly sensitive to the local secondary structure (alpha-helix vs. beta-sheet).[1][2] -
Relaxation Studies: By measuring the relaxation rates (
) of the nucleus, researchers can infer the flexibility of the glycine loop. Glycine is often found in flexible "hinge" regions; 13C-labeling allows precise quantification of this motion.[1][2]
Experimental Logic: The "Divide and Conquer" Approach
For large proteins, uniform labeling (all carbons
Part 4: Detailed Experimental Protocol
Protocol: Site-Specific Incorporation via Boc-SPPS
Scope: Synthesis of a model peptide containing a single
Reagents Required:
Step-by-Step Workflow:
| Step | Operation | Reagent/Condition | Duration | Mechanistic Purpose |
| 1 | Swelling | DCM | 30 min | Expands resin matrix for accessibility. |
| 2 | Deprotection | 50% TFA / DCM | 1 min + 20 min | Cleaves the N-terminal Boc group, exposing the amine salt ( |
| 3 | Wash | DCM (3x) | 1 min ea. | Removes excess acid and Boc byproducts. |
| 4 | Neutralization | 10% DIEA / DCM | 2 x 1 min | Converts amine salt ( |
| 5 | Activation | Boc-Gly-2-13C + HBTU + DIEA | Pre-mix 3 min | Activates the carboxylic acid of the labeled glycine to an active ester. |
| 6 | Coupling | Activated Solution -> Resin | 1 - 2 hours | Forms the amide bond.[1][2] The |
| 7 | Monitoring | Kaiser Test (Ninhydrin) | 5 min | Verify completion (Blue = Incomplete; Yellow = Complete). |
| 8 | Cleavage | HF (High Acidity) or TFMSA | 1 hour @ 0°C | Cleaves peptide from resin and removes side-chain protectors.[1][2] |
Part 5: Mass Spectrometry & Proteomics (AQUA)[1][2]
Beyond NMR, this molecule is used to create AQUA (Absolute QUAntification) peptides.[1][2]
-
Internal Standards: A synthetic peptide containing Boc-Gly(2-13C) is spiked into a biological sample.
-
Mass Shift: The
creates a mass shift of +1 Da (per labeled glycine) compared to the endogenous peptide.[1] -
Quantification: The mass spectrometer differentiates the "heavy" synthetic peptide from the "light" natural peptide. Since the amount of heavy peptide is known, the ratio determines the exact concentration of the natural protein.
Visualization: Proteomic Workflow
Figure 2: Workflow for using 13C-Glycine peptides as internal standards in quantitative proteomics.
References
-
Merrifield, R. B. (1963).[1][2][5] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link[1][2]
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research.[2] Link[1][2]
-
Kay, L. E., & Bax, A. (1990). New methods for the measurement of NH-C alpha J coupling constants in 15N-labeled proteins.[1][2] Journal of Magnetic Resonance. Link
-
Cambridge Isotope Laboratories. (2024).[1][2][6] Stable Isotope-Labeled Peptides for Proteomic Applications. Application Note. Link
-
Blanco-Canosa, J. B., & Dawson, P. E. (2008).[1][2] An Efficient Fmoc-SPPS Approach for the Generation of Thioester Peptide Precursors for Native Chemical Ligation.[1][2] Angewandte Chemie International Edition. (Note: Contrasts Boc utility for Thioesters). Link[1][2]
Sources
- 1. Boc-gly-gly-gly-OH | C11H19N3O6 | CID 7019030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester | C11H16N2O6 | CID 76926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. shoko-sc.co.jp [shoko-sc.co.jp]
Principle of using 13C labeled compounds as internal standards.
An In-Depth Technical Guide for Bioanalytical Applications
Executive Summary
In quantitative mass spectrometry (LC-MS/MS and GC-MS), the accuracy of data is perpetually threatened by three variables: matrix effects (ion suppression/enhancement), extraction inefficiency , and instrumental drift . The use of Stable Isotope Labeled (SIL) internal standards is the industry gold standard to correct these errors.
However, not all isotopes are created equal. While Deuterium (
Part 1: The Physicochemical Basis
The Co-Elution Imperative
The fundamental principle of an internal standard (IS) is that it must behave exactly like the analyte of interest throughout the entire analytical workflow but remain distinguishable by the detector.
In Liquid Chromatography-Mass Spectrometry (LC-MS), the "Matrix Effect" occurs when co-eluting compounds (phospholipids, salts, proteins) alter the ionization efficiency of the analyte in the source.
-
If the IS and Analyte co-elute perfectly: They experience the exact same suppression. The ratio of their signals remains constant, correcting the error.
-
If they separate (even by seconds): The analyte may elute in a suppression zone while the IS elutes in a clean zone (or vice versa). The ratio becomes invalid, leading to quantitative failure.
The Deuterium Flaw vs. The 13C Solution
Deuterium is lighter and forms shorter, stronger bonds than Hydrogen. This reduces the molar volume and lipophilicity of the molecule. In Reversed-Phase LC (RPLC), deuterated compounds often elute earlier than their non-labeled counterparts. This separation exposes the assay to differential matrix effects.[1][2][3]
Carbon-13 , conversely, resides in the molecular backbone. It adds mass (neutron) without significantly altering bond length, volume, or pKa. Therefore,
Table 1: Comparative Physicochemical Properties
| Feature | Deuterium ( | Carbon-13 ( | Impact on Data Quality |
| Chromatographic Behavior | Shifts retention time (usually earlier in RPLC). | Identical retention time to analyte. | |
| Label Stability | Exchangeable on heteroatoms (O-D, N-D) with solvent. | Non-exchangeable (Carbon backbone). | |
| Synthesis Complexity | Low to Moderate (H/D exchange). | High (Requires total synthesis). | |
| Mass Resolution | +1 Da per label. | +1 Da per label. | Equivalent mass shifting capability. |
Part 2: Mechanisms of Error Correction
Visualizing the Correction Logic
The following diagram illustrates why
Figure 1: The "Co-elution Imperative." Note how the Deuterium IS (Yellow) may elute outside the suppression zone (Red), failing to correct for the signal loss experienced by the Analyte (Blue).
The Carrier Effect
Beyond matrix correction,
Part 3: Strategic Selection & Protocol
Selection Criteria for 13C Standards
To implement this successfully, strict selection criteria must be met:
-
Mass Shift (
): The IS must have a mass difference of at least +3 Da (preferably +4 to +6 Da) relative to the analyte. This avoids "Isotopic Cross-Talk" where the natural abundance (approx. 1.1% per carbon) of the analyte contributes signal to the IS channel. -
Isotopic Purity: The IS must be >99% pure to ensure it does not contain unlabeled ("M0") impurities that would falsely increase the analyte signal.
-
Position of Label: Labels must be on stable backbone carbons, not on metabolically labile groups (e.g., avoid labeling a methyl group that is subject to rapid demethylation if measuring the parent drug).
Experimental Workflow (Standard Operating Procedure)
Objective: Quantify Analyte X in Human Plasma using
Step 1: Stock Preparation
-
Dissolve Analyte X and
-IS in suitable solvent (e.g., DMSO/Methanol). -
Critical: Verify isotopic purity by injecting the IS alone and monitoring the Analyte transition. Signal should be <20% of the LLOQ (Lower Limit of Quantitation).
Step 2: Spiking & Equilibration (The Most Critical Step)
-
Aliquot biological sample (e.g., 100 µL Plasma).
-
Add Working Internal Standard (WIS) solution.
-
Vortex and Incubate: Mix for 1-5 minutes.
-
Why? The IS must bind to plasma proteins (Albumin, AGP) to the exact same extent as the analyte. If you extract immediately without equilibration, the IS may be "free" while the analyte is "bound," leading to differential extraction recovery.
-
Step 3: Sample Extraction
-
Perform Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid Phase Extraction (SPE).
-
Because
-IS is chemically identical, any loss during this step (e.g., only 60% recovery) will occur equally for both Analyte and IS.
Step 4: LC-MS/MS Analysis[1][2][4]
-
Monitor MRM (Multiple Reaction Monitoring) transitions:
-
Analyte: Precursor
Product -
IS: Precursor
Product (assuming the fragment retains the label).
-
Step 5: Calculation
Calculate the Area Ratio (
Visualizing the Workflow
Figure 2: The Self-Validating Workflow. The equilibration step ensures the IS tracks extraction efficiency.
Part 4: Validation & Quality Control
To comply with FDA/EMA guidelines (ICH M10), the following must be validated:
-
Cross-Signal Contribution (Cross-talk):
-
IS to Analyte: Inject pure IS. Analyte signal must be
of LLOQ. -
Analyte to IS: Inject ULOQ (Upper Limit of Quantitation) of Analyte. IS signal must be
of the IS response.
-
-
Matrix Factor (MF):
-
Calculate IS-normalized MF. It should be close to 1.0 and, more importantly, the CV (Coefficient of Variation) of the IS-normalized MF across 6 different lots of matrix must be
.
-
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link
-
Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
-
U.S. Food and Drug Administration (FDA).[5][6] (2018). Bioanalytical Method Validation Guidance for Industry.[5][6][7] Link
-
European Medicines Agency (EMA) / ICH. (2019). ICH guideline M10 on bioanalytical method validation. Link
-
Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia. Link
Sources
Technical Whitepaper: Characterization and Application of Glycine-N-t-Boc (2-13C)
Executive Summary
This technical guide details the physicochemical properties, synthesis, and applications of Glycine-N-t-Boc (2-13C) (Boc-Gly-OH-2-13C). This isotopomer is a critical reagent in biomolecular NMR and quantitative proteomics. By incorporating a stable Carbon-13 isotope at the
Molecular Specifications
The following data distinguishes the 2-13C labeled variant from standard natural abundance Boc-Glycine.
Chemical Identity[1]
| Parameter | Specification |
| Chemical Name | N-(tert-Butoxycarbonyl)glycine-2- |
| Common Name | Boc-Gly-OH (2- |
| Linear Formula | |
| Empirical Formula | |
| CAS Number (Labeled) | 145143-02-8 |
| CAS Number (Unlabeled) | 4530-20-5 |
Mass Spectrometry & Weight Data
Precision in mass spectrometry requires distinguishing between average molecular weight (for weighing reagents) and monoisotopic mass (for instrument calibration).
| Mass Type | Value | Notes |
| Average Molecular Weight | 176.19 g/mol | Used for stoichiometric calculations in synthesis. |
| Monoisotopic Mass | 176.0878 Da | Calculated using |
| Mass Shift | +1.003 Da | Relative to unlabeled Boc-Gly-OH ( |
Structural Visualization
The diagram below highlights the isotopic substitution at the C-2 position (alpha-carbon), which is the focal point for NMR magnetization transfer.
Synthesis & Quality Control
The synthesis of Boc-Gly-OH (2-13C) follows a Schotten-Baumann reaction mechanism adapted for high-value isotopic precursors.
Synthesis Protocol
Objective: Protect Glycine-2-13C with a Boc group while preventing racemization (not applicable to Gly, but critical for general protocol) and maximizing yield.
Reagents:
-
Glycine-2-13C (
source).[1][2][3] -
Di-tert-butyl dicarbonate (
).[4] -
Sodium Hydroxide (NaOH) or Dioxane/Water.
Workflow:
Quality Control (QC) Parameters
Trustworthiness in isotopic labeling relies on confirming both chemical purity and isotopic enrichment.
-
Isotopic Enrichment Analysis (MS):
-
Method: ESI-MS in negative mode.
-
Criteria: The intensity of the M+1 peak (176) must be >99% relative to the M peak (175).
-
-
NMR Verification (
and ):-
-NMR (DMSO-
): The -protons ( ) will appear as a doublet (split by the attached ) rather than a singlet. Coupling constant Hz. - -NMR: A massive signal enhancement at ~42 ppm (alpha carbon) relative to the Boc methyls (~28 ppm).
-
-NMR (DMSO-
Applications in Research & Drug Discovery
Biomolecular NMR: Backbone Assignment
In protein NMR, the "sequential walk" strategy relies on transferring magnetization through bonds.
-
Mechanism: The
label at the alpha position allows for and correlations. -
Advantage: When coupled with
, this enables 3D triple-resonance experiments (HNCA, HN(CO)CA) essential for determining the structure of larger proteins (>20 kDa).
Metabolic Flux Analysis
Glycine is a precursor for purines, heme, and glutathione.
-
Tracer Utility: By introducing Boc-Gly-OH (2-13C) into cell culture (after deprotection or as a peptide), researchers can track the fate of the carbon skeleton.
-
Detection: The
label shifts the mass of downstream metabolites, detectable via LC-MS/MS.
Handling & Deprotection Protocols
Boc chemistry is acid-labile.[4] The following protocol ensures complete removal of the protecting group without damaging the isotopic label or the peptide chain.
Standard Deprotection (TFA Method)
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIPS - scavenger).
Step-by-Step:
-
Preparation: Dissolve the Boc-protected peptide/amino acid in DCM.
-
Acidolysis: Add TFA to a final concentration of 50% (v/v).
-
Note: If sensitive residues (Trp, Met) are present, add 2.5% TIPS and 2.5%
to scavenge tert-butyl cations.
-
-
Incubation: Stir at Room Temperature for 30–60 minutes.
-
Precipitation: Evaporate TFA under
flow. Add cold Diethyl Ether to precipitate the deprotected peptide. -
Wash: Centrifuge and wash the pellet 3x with cold ether.
Deprotection Mechanism
[1][6]
References
-
PubChem. (2025).[5] Boc-Glycine Compound Summary. National Library of Medicine. Retrieved February 10, 2026, from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc deprotection mechanisms).
Sources
Methodological & Application
Application Note: Protocol for the Preparation and Metabolic Incorporation of [2-13C]Glycine from N-t-Boc Precursors
Executive Summary & Scientific Rationale
Glycine-N-t-Boc (2-13C) is a chemically protected amino acid derivative typically used in solid-phase peptide synthesis (SPPS).[1] In its protected form, the tert-butoxycarbonyl (Boc) group renders the molecule lipophilic and biologically inert to standard amino acid transporters (e.g., GLYT1, GLYT2) and intracellular enzymes.
To utilize this reagent in cell culture for Metabolic Flux Analysis (MFA) , the Boc group must be chemically removed (deprotected) prior to introduction into the media. This protocol details the chemical deprotection , neutralization , and biological incorporation of [2-13C]Glycine.
Why use [2-13C]Glycine?
The [2-13C] isotopologue (label at the
-
Serine (via SHMT reversal).
-
Purine Nucleotides (Adenine/Guanine C4, C5).
-
Thymidylate (dTMP methyl group).
Experimental Workflow Overview
The following diagram illustrates the critical path from the chemical reagent shelf to the mass spectrometer.
Figure 1: Workflow for converting chemically protected Boc-Glycine into a biological tracer.
Phase I: Chemical Deprotection Protocol
Objective: Remove the Boc protecting group to yield free [2-13C]Glycine Hydrochloride. Safety: Perform in a chemical fume hood. Dioxane is a carcinogen; HCl is corrosive.
Reagents Required[1][2][3][4][5]
-
Glycine-N-t-Boc (2-13C) (Starting Material)
-
4M HCl in 1,4-Dioxane (Anhydrous)
-
Diethyl Ether (Cold)
-
Nitrogen gas (
) stream -
Sterile Water (Endotoxin-free)
-
0.22
m Syringe Filter
Step-by-Step Methodology
-
Dissolution: Weigh 100 mg of Glycine-N-t-Boc (2-13C) into a glass scintillation vial. Add 2 mL of 4M HCl in Dioxane .
-
Note: The Boc group is acid-labile. The reaction releases isobutylene (gas) and
.
-
-
Reaction: Cap loosely (to allow gas escape) and stir at room temperature (RT) for 60 minutes.
-
Checkpoint: Evolution of bubbles indicates successful deprotection.
-
-
Precipitation: After 1 hour, remove the solvent under a gentle stream of
gas until a dry/viscous residue remains. -
Wash (Critical for Purity):
-
Resuspend the residue in 2 mL of cold Diethyl Ether.
-
Vortex vigorously. Free Glycine-HCl is insoluble in ether, while uncleaved Boc-Glycine and byproducts remain soluble.
-
Centrifuge (2000 x g, 2 min) and decant the supernatant. Repeat this wash 2x.[2]
-
-
Drying: Dry the resulting white pellet under vacuum or
to remove all traces of ether and dioxane. -
Reconstitution: Dissolve the pellet in a known volume (e.g., 10 mL) of sterile water.
-
Result: You now have a stock solution of [2-13C]Glycine
HCl .
-
Phase II: Cell Culture Incorporation
Objective: Introduce the tracer into cells without altering pH or osmolarity.
Media Formulation
Standard DMEM/RPMI contains high levels of unlabeled glycine (0.4 mM). To achieve isotopic enrichment, you must use Glycine-free media .
| Component | Standard Media | Labeling Media | Reason |
| Base Media | DMEM / RPMI | Glycine-Free DMEM | Prevents isotopic dilution by unlabeled glycine. |
| Serum | 10% FBS | 10% Dialyzed FBS | Standard FBS contains ~200-400 |
| Tracer | None | 0.4 mM [2-13C]Glycine | Replaces the nutrient at physiological concentration. |
Protocol
-
Neutralization: The prepared Glycine is in HCl salt form. When adding to media, check pH.[2]
-
Calculation: For 100 mL of media, adding 0.4 mM Glycine-HCl introduces 0.04 mmol of acid. The bicarbonate buffer in DMEM is usually sufficient to buffer this, but verify pH is 7.2–7.4 using a spot check. Adjust with sterile NaOH if necessary.
-
-
Sterilization: Pass the reconstituted [2-13C]Glycine stock through a 0.22
m PES filter before adding to the sterile media. -
Seeding: Seed cells (e.g., HeLa, A549, CHO) in standard media 24 hours prior to labeling to ensure attachment.
-
Labeling Pulse:
-
Wash cells 2x with warm PBS (removes extracellular unlabeled glycine).
-
Add the Labeling Media .
-
Incubate for 6, 12, 24, or 48 hours depending on metabolic turnover rates.
-
Phase III: Metabolic Pathway & Analysis
Objective: Interpret the Mass Isotopomer Distribution (MID) data.
Metabolic Fate of [2-13C]Glycine
The following diagram details the flow of the Carbon-13 label through the Serine-Glycine-One-Carbon (SGOC) network.
Figure 2: Metabolic fate of the Alpha-Carbon (C2) of Glycine.
Data Interpretation Guide (Mass Spectrometry)
| Metabolite | Observed Mass Shift | Biological Interpretation |
| Glycine | M+1 | Uptake of tracer. Ratio of M+1/M+0 indicates enrichment efficiency. |
| Serine | M+1 | Activity of SHMT (Serine Hydroxymethyltransferase).[3] The C2 of Glycine becomes the C2 of Serine.[4] |
| Serine | M+2 | Indicates recycling of label through the folate pool (Label at C2 from Glycine + Label at C3 from MTHF). |
| ATP/GTP | M+1, M+2, etc. | Indicates de novo purine synthesis. Glycine provides the C4-C5-N7 backbone (M+2 if C2 is labeled? No, Glycine C2 becomes Purine C5. Glycine N becomes Purine N7. So [2-13C]Glycine yields M+1 Purine at C5). |
Troubleshooting
-
Low Enrichment: Ensure Dialyzed FBS was used. Standard FBS can dilute enrichment by 50% or more.
-
Cell Toxicity: Ensure all Dioxane/Ether was removed during the drying step of Phase I. Residual solvents are cytotoxic.
References
-
Chemical Deprotection of Boc Groups: Han, G., et al. (2004). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane.[5][6] Journal of Peptide Research. (Note: Standard protocol adaptation)
-
Glycine Metabolic Tracing: Tedeschi, P. M., et al. (2013). Contribution of serine, folate and glycine metabolism to the ATP, NADPH and purine requirements of cancer cells. Cell Death & Disease.
-
Isotope Labeling Methodology: Metallo, C. M., et al. (2016). Tracing Metabolic Flux Analysis in Mammalian Cells. Current Opinion in Biotechnology.
-
Glycine Transport Mechanisms: Schmid, J. A., et al. (2020).[7] Glycine Transporters: Essential Regulators of Synaptic Transmission. Neurochemistry International.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
- 3. Rapid uptake and degradation of glycine by astroglial cells in culture: synthesis and release of serine and lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for genetic control of glycine uptake in cultured cells, regulated by the amino acid concentration of the growth medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Incorporation of GLYCINE-N-T-BOC (2-13C) in Solid-Phase Peptide Synthesis
Foreword: The Precision of Isotopic Labeling in Peptide Science
In the landscape of modern proteomics, metabolomics, and drug development, the ability to unambiguously track, quantify, and structurally characterize peptides and proteins is paramount. Stable isotope labeling has emerged as an indispensable tool, offering a non-radioactive means to introduce a unique mass signature or a specific nuclear magnetic resonance (NMR) probe into a biomolecule.[1] GLYCINE-N-T-BOC (2-13C) is a key building block in this endeavor. By replacing the natural abundance ¹²C at the alpha-carbon with a ¹³C isotope, researchers can introduce a subtle yet powerful analytical handle into the peptide backbone.
This guide provides a comprehensive overview of the theory and practical application of GLYCINE-N-T-BOC (2-13C) in Boc-strategy solid-phase peptide synthesis (SPPS). It is designed for researchers, scientists, and drug development professionals seeking to leverage isotopic labeling for advanced analytical studies. The protocols herein are grounded in established principles of peptide chemistry and are designed to ensure both synthetic success and the integrity of the isotopic label.
The Rationale for Site-Specific ¹³C Labeling with Glycine
The choice of GLYCINE-N-T-BOC (2-13C) for isotopic labeling is strategic for several reasons:
-
Ubiquity and Simplicity: Glycine is the simplest amino acid and a common residue in many biologically active peptides. Its achiral nature eliminates the risk of racemization during coupling, simplifying the synthetic process.
-
Minimal Perturbation: The substitution of ¹²C with ¹³C results in a negligible change to the steric bulk and chemical reactivity of the amino acid.[2] This ensures that the synthesized peptide maintains its native conformation and biological activity.
-
Analytical Versatility: The ¹³C label at the alpha-carbon provides a powerful probe for two primary analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C nucleus is NMR-active, and its presence at a specific site allows for detailed conformational and dynamic studies of the peptide backbone.[3] Solid-state NMR, in particular, can provide high-resolution structural information on peptides containing ¹³C labels.[4]
-
Mass Spectrometry (MS): The +1 Dalton mass shift introduced by the ¹³C label enables the use of the labeled peptide as an internal standard for highly accurate quantification in complex biological matrices.[5] This is crucial for pharmacokinetic studies and biomarker validation.
-
Core Principles of Boc-Strategy SPPS
The synthesis of a peptide on a solid support using the Boc/Bzl protection strategy is a cyclical process involving the sequential addition of amino acids.[6] The core of this strategy relies on the differential acid lability of the temporary Nα-Boc group and the more permanent side-chain protecting groups (typically benzyl-based).[6]
The general workflow for each cycle of amino acid addition can be visualized as follows:
Caption: General Boc-SPPS Workflow.
Experimental Protocols for the Incorporation of GLYCINE-N-T-BOC (2-13C)
The following protocols are based on well-established methods for standard Boc-glycine and are directly applicable to GLYCINE-N-T-BOC (2-13C) due to the near-identical reactivity of stable isotope-labeled compounds.[2]
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| GLYCINE-N-T-BOC (2-13C) | >98% Isotopic Purity | Varies |
| Boc-amino acids | Synthesis Grade | Varies |
| Merrifield or PAM Resin | 100-200 mesh | Varies |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Varies |
| N,N-Dimethylformamide (DMF) | Anhydrous, ACS Grade | Varies |
| Trifluoroacetic acid (TFA) | Reagent Grade | Varies |
| N,N'-Diisopropylethylamine (DIEA) | Reagent Grade | Varies |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Synthesis Grade | Varies |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Varies |
| HBTU/HATU | Synthesis Grade | Varies |
| Isopropanol (IPA) | ACS Grade | Varies |
| Hydrofluoric Acid (HF) or TFMSA | Reagent Grade | Varies |
Step-by-Step Synthesis Protocol
This protocol describes a single coupling cycle for the incorporation of GLYCINE-N-T-BOC (2-13C).
Note: Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment.
-
Resin Swelling: Swell the resin (e.g., Merrifield resin pre-loaded with the C-terminal amino acid) in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[6]
-
Drain the TFA solution.
-
-
Washing:
-
Wash the resin thoroughly with DCM (3 times).
-
Wash with IPA (2 times).
-
Wash with DCM (3 times).
-
-
Neutralization:
-
Coupling of GLYCINE-N-T-BOC (2-13C):
-
Pre-activation: In a separate vessel, dissolve GLYCINE-N-T-BOC (2-13C) (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DCC (3 equivalents) and allow to pre-activate for 10-15 minutes at 0°C.
-
Coupling Reaction: Filter the pre-activated solution to remove the dicyclohexylurea (DCU) byproduct and add the filtrate to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered couplings, more potent activators like HBTU or HATU may be used in place of DCC/HOBt.[8]
-
Monitoring: The completion of the coupling reaction can be monitored using a Kaiser test, which should be negative (yellow solution).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times).
-
Wash with DCM (3 times).
-
Wash with IPA (2 times).
-
The resin is now ready for the next deprotection and coupling cycle.
Caption: Coupling workflow for GLYCINE-N-T-BOC (2-13C).
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups removed.
-
Standard HF Cleavage: For peptides synthesized on Merrifield or PAM resins, high-HF cleavage is the standard method.[6] This is a hazardous procedure that must be performed in a specialized apparatus.
-
TFMSA Cleavage: An alternative to HF is trifluoromethanesulfonic acid (TFMSA).
A typical cleavage cocktail consists of the strong acid, a scavenger like anisole to protect sensitive residues, and a thiol scavenger like ethanedithiol.
Purification and Characterization
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final ¹³C-labeled peptide should be confirmed by:
-
Mass Spectrometry (ESI-MS or MALDI-TOF): To verify the correct molecular weight, which will be +1 Da for each incorporated GLYCINE-N-T-BOC (2-13C) residue compared to the unlabeled analogue.
-
¹³C NMR: To confirm the incorporation and location of the ¹³C label.[9][10]
Analytical Applications and Data Interpretation
Mass Spectrometry for Quantification
The primary application of a peptide labeled with a single ¹³C is as an internal standard for quantitative mass spectrometry.[5] The labeled peptide is chemically identical to the endogenous, unlabeled peptide and will have the same ionization efficiency and fragmentation pattern. By spiking a known amount of the ¹³C-labeled peptide into a sample, the endogenous peptide can be accurately quantified by comparing the peak areas of the labeled and unlabeled peptide ions.
| Peptide | Monoisotopic Mass (Da) | Mass Shift (Da) |
| Unlabeled Peptide | X | 0 |
| Labeled Peptide | X + 1 | +1 |
NMR for Structural Biology
The site-specific incorporation of a ¹³C label provides a powerful tool for NMR-based structural studies.[3] The chemical shift of the ¹³C-labeled alpha-carbon is sensitive to the local secondary structure of the peptide. This allows for the characterization of conformational changes upon ligand binding or changes in the environment.[4]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance from the growing peptide chain; peptide aggregation. | Use a more potent coupling reagent (HBTU, HATU). Increase the coupling time. Consider using microwave-assisted SPPS to disrupt aggregation.[11] |
| Deletion of Glycine | Inefficient coupling. | Double couple the GLYCINE-N-T-BOC (2-13C) residue. Ensure complete neutralization before coupling. |
| Low Purity after Cleavage | Incomplete deprotection of side chains; side reactions during cleavage. | Ensure the correct cleavage cocktail and scavengers are used for the specific peptide sequence. Optimize cleavage time and temperature. |
Conclusion
GLYCINE-N-T-BOC (2-13C) is a versatile and powerful tool for researchers in peptide science. Its straightforward incorporation into peptides using standard Boc-SPPS protocols allows for the precise introduction of a ¹³C label. This enables advanced analytical studies, including highly accurate quantification by mass spectrometry and detailed structural characterization by NMR spectroscopy. By understanding the principles and following the protocols outlined in this guide, researchers can confidently utilize this valuable reagent to advance their scientific discoveries.
References
-
Opella, S. J., et al. (1999). "Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins." Journal of Magnetic Resonance. Available at: [Link]
-
Plevin, M. J., et al. (2019). "Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells." Organic & Biomolecular Chemistry. Available at: [Link]
-
Allen, D. K., et al. (2014). "Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry." Analytical Chemistry. Available at: [Link]
-
Innovagen AB. "Peptides labelled with stable isotopes 13C or 15N." Innovagen. Available at: [Link]
-
Cajigas, S., et al. (2023). "Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors." ChemBioChem. Available at: [Link]
-
Sakai, I., et al. (2002). "Synthesis of 13C-labeled Iodoacetanilide and Application to Quantitative Peptide Analysis by Isotope Differential Mass Spectrometry." Journal of the Mass Spectrometry Society of Japan. Available at: [Link]
-
aapptec. "Practical Synthesis Guide to Solid Phase Peptide Chemistry." aapptec. Available at: [Link]
-
Nowick, J. S. (2017). "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)." University of California, Irvine. Available at: [Link]
-
Li, Y., et al. (2023). "Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets." MDPI. Available at: [Link]
-
Harada, E., et al. (2022). "Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin-lattice relaxation time." ChemRxiv. Available at: [Link]
-
Rojas, C. M. (2024). "Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis." YouTube. Available at: [Link]
-
aapptec. "Guide to Solid Phase Peptide Synthesis." aapptec. Available at: [Link]
-
Asakura, T., et al. (2015). "Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer's β." Scientific Reports. Available at: [Link]
-
ResearchGate. "Solid-state 13 C NMR spectrum of C-1, 13 C labeled (10%) glycine..." ResearchGate. Available at: [Link]
-
CEM Corporation. (2021). "Selection and Synthesis to Analysis: Stable Isotope-Labeled Peptides for Proteomic Applications." CEM Corporation. Available at: [Link]
-
Ferreira, L. H. R. (2014). "What could happen when the Glycine is coupling in a sequence elongation process when using Fmoc method?" ResearchGate. Available at: [Link]
-
Thorson, Z. (2023). "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis." Biotage. Available at: [Link]
-
The Mumford Lab. (2016). "De novo peptide sequencing from mass spectrometry data." YouTube. Available at: [Link]
-
Schurko, R. W. (2018). "Glycine as a 13C CPMAS Setup Sample." University of Ottawa NMR Facility Blog. Available at: [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]
- 3. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 13C-labeled iodoacetanilide and application to quantitative peptide analysis by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Direct 13C-Detection in NMR: Unlocking Glycine Dynamics in High-Molecular-Weight Targets and IDPs
Abstract
This Application Note details the methodology for 13C-detected Nuclear Magnetic Resonance (NMR) spectroscopy , specifically focusing on Glycine-selective labeling in proteins. While traditional 1H-detected NMR struggles with rapid transverse relaxation (
Theoretical Basis: Why 13C-Detection?
The Proton Limitation
In large proteins, the slow rotational correlation time (
The Carbon Advantage
Direct 13C-detection circumvents these issues through distinct physical mechanisms:
-
Chemical Shift Anisotropy (CSA): At high magnetic fields, CSA is the dominant relaxation mechanism for carbonyl carbons (
). Unlike dipolar coupling, CSA interference can be managed, and nuclei often exhibit narrower linewidths than protons in large systems. -
Solvent Exchange Independence: Unlike amide protons (
), which broaden or disappear at physiological pH due to exchange with water, carbon nuclei are non-exchangeable, allowing observation of solvent-exposed loops and IDPs at pH > 7.0. -
Glycine Singularity: Glycine has no
-carbon ( ). In 13C-detected experiments, this eliminates the scalar coupling ( ) that typically splits or broadens the signal in other amino acids, simplifying the spectrum.
Protocol: Isotope Labeling & Scrambling Suppression[1]
Challenge: Metabolic Scrambling.
When
Solution: Use of glyA auxotrophic strains or precise metabolic inhibition.
Materials
-
Strain: E. coli BL21(DE3) glyA- (Auxotrophic mutant).
-
Isotopes:
-Glycine or -Glycine. -
Base Medium: M9 Minimal Media (standard recipe).
Step-by-Step Labeling Protocol
-
Pre-Culture (Unlabeled):
-
Inoculate glyA- cells in LB medium (rich media contains Gly) overnight at 37°C.
-
Note: Since the strain is auxotrophic, it cannot grow in M9 without Glycine supplementation.
-
-
Adaptation Phase:
-
Centrifuge cells (2000 x g, 10 min) and resuspend in M9 media supplemented with unlabeled Glycine (100 mg/L) to support initial growth.
-
Grow to OD600 ~ 0.6 - 0.8.
-
-
The Exchange (The Critical Step):
-
Centrifuge cells to remove unlabeled media. Wash pellet gently with M9 salts (no carbon/nitrogen source).
-
Resuspend in fresh M9 media containing the Labeled Isotope :
- -Glycine: 1 g/L (High concentration drives uptake over biosynthesis).
-
Inducer: IPTG (1 mM final).
-
Crucial Additive: Add Cycloserine (20 µg/mL) if using non-auxotrophic strains to inhibit SHMT, though the glyA- strain is preferred for 100% purity.
-
-
Expression:
-
Incubate at 20-25°C for 16-20 hours. Lower temperatures improve folding and reduce metabolic overflow.
-
-
Purification: Standard Ni-NTA or SEC protocols apply. Avoid buffers with high conductivity during NMR sample prep to prevent heating of the cryoprobe.
Metabolic Pathway Visualization
Figure 1: Mechanism of Glycine-to-Serine scrambling and its prevention via glyA mutation.
Acquisition: Pulse Sequences & Hardware[2]
Hardware Requirements
-
Probe: 13C-optimized CryoProbe (e.g., Bruker TXO or DCO). These probes have the inner coil tuned to 13C, providing 3-4x sensitivity gain over standard proton-optimized probes (TCI/HCN).
-
Field Strength: High field (≥ 600 MHz, ideally 800+ MHz) benefits CSA-dependent relaxation mechanisms.
Pulse Sequence Suite (Carbon-Start)
Standard proton-start experiments (HNCO) are inefficient here. We utilize Protonless (Carbon-Start) sequences.
| Experiment | Correlation | Description | Application |
| c_CON | Correlates Carbonyl of residue (i-1) with Nitrogen of residue (i). | Primary Fingerprint. Excellent dispersion. Detects Prolines (no amide H). | |
| c_CACO | Intra-residue correlation. | Assigns amino acid type based on | |
| IPAP-CON | In-Phase Anti-Phase variant. | Increases sensitivity by ~1.4x by preserving magnetization components. | |
| CANCO | 3D connectivity. | Sequential assignment backbone walking. |
Magnetization Transfer Logic (c_CON)
The c_CON experiment is the workhorse for Glycine studies.
-
Start: Direct excitation of Carbonyl (
). -
Transfer:
via coupling (~15 Hz). -
Evolution: Nitrogen chemical shift evolves (
). -
Detection: Magnetization transfers back to
for direct detection ( ). -
Decoupling:
and Proton decoupling applied during acquisition.
Figure 2: Magnetization flow in a 13C-detected c_CON experiment.
Data Analysis & Assignment
Processing
-
Phasing: 13C-detected spectra often have large first-order phase corrections due to the dead time of the probe and digital filtering. Use automated phasing algorithms or careful manual adjustment on the solvent signal (if visible) or added internal standard.
-
Referencing: Use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at 0 ppm. The Glycine Carbonyl typically appears at 170–176 ppm , and the Alpha Carbon at 42–46 ppm .
Assignment Strategy
-
Glycine Filtering: In a c_CACO spectrum, Glycine peaks are distinct because they lack
coupling and appear upfield ( ~45 ppm) compared to other residues ( > 50 ppm). -
Sequential Walking: Overlay c_CON (inter-residue) and c_CACO (intra-residue).
-
Match
from CACO to in CON (sequence dependent).
-
-
Drug Binding (SAR): Monitor Chemical Shift Perturbations (CSP) in the c_CON spectrum.
-
Glycine residues in flexible loops are often key reporters for allosteric binding events.
-
References
-
Felli, I. C., & Pierattelli, R. (2022).[1] 13C Direct Detected NMR for Challenging Systems. Chemical Reviews, 122(10), 9468–9496.[1] [Link][1]
-
Felli, I. C., & Pierattelli, R. (2015).[2] Spin-state-selective methods in solution and solid-state biomolecular 13C NMR.[3][4] Progress in Nuclear Magnetic Resonance Spectroscopy, 84-85, 1–13.[2] [Link][2]
-
Bermel, W., Bertini, I., Felli, I. C., et al. (2006). 13C-detected protonless NMR spectroscopy of proteins in solution. Journal of the American Chemical Society, 128(12), 3918–3919. [Link]
-
Pantoja-Uceda, D., & Santoro, J. (2013).[2] A suite of amino acid residue type classification pulse sequences for 13C-detected NMR of proteins. Journal of Magnetic Resonance, 234, 190–196. [Link][2]
-
Lippens, G., et al. (2022).[5] Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Journal of Biomolecular NMR, 76, 1–21. [Link]
Sources
Application Note: High-Precision Peptide Quantification Using N-Terminal Stable Isotope Labeling with GLYCINE-N-T-BOC (2-13C)
Abstract
This technical guide provides a comprehensive protocol for the precise quantification of peptides in complex biological samples using a novel N-terminal labeling strategy with GLYCINE-N-T-BOC (2-13C). This method offers a robust and cost-effective alternative to traditional metabolic labeling or pre-synthesized stable isotope-labeled peptide standards. By derivatizing the N-termini of peptides post-digestion, this approach ensures broad applicability across various sample types and minimizes variability introduced during sample preparation. We will delve into the mechanistic underpinnings of the labeling chemistry, provide a detailed, step-by-step protocol for sample preparation, labeling, and LC-MS analysis, and discuss data interpretation for accurate relative quantification.
Introduction: The Imperative for Accurate Peptide Quantification
In the realms of proteomics, biomarker discovery, and pharmaceutical development, the ability to accurately quantify changes in protein and peptide abundance is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for these applications due to its high sensitivity, selectivity, and dynamic range.[1] However, inherent variability in sample processing and instrument performance necessitates the use of internal standards for reliable quantification.[2]
Stable isotope labeling is a powerful strategy that addresses this challenge by introducing a known mass difference between peptides from different samples or between a target peptide and its internal standard.[3] While methods like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) are effective, they are limited to living cells and can be costly and time-consuming.[4] The use of chemically synthesized stable isotope-labeled (SIL) peptides as internal standards provides high accuracy but can be prohibitively expensive for large-scale studies.[2]
Chemical derivatization of peptides with isotopically labeled reagents post-digestion offers a versatile and economical alternative.[5] This application note details a novel approach utilizing N-terminal labeling with GLYCINE-N-T-BOC (2-13C), a commercially available, single-isotope-labeled amino acid derivative. This method provides a straightforward and robust workflow for introducing a +1 Da mass shift to peptides, enabling their use as internal standards for relative quantification.
The Chemistry of N-Terminal Peptide Labeling with GLYCINE-N-T-BOC (2-13C)
The core of this method lies in the covalent attachment of a ¹³C-labeled glycine residue to the free α-amino group at the N-terminus of peptides. The tert-butoxycarbonyl (Boc) protecting group on the glycine reagent is crucial for preventing its self-polymerization during the coupling reaction.[6] The reaction proceeds via the formation of a peptide bond between the carboxylic acid of the BOC-glycine and the N-terminal amine of the peptide. This reaction is facilitated by a coupling reagent, such as a carbodiimide (e.g., EDC) in the presence of an activator (e.g., NHS or HOBt), or a phosphonium/uronium salt (e.g., HBTU, HATU, PyBOP).[7]
The ¹³C label is strategically placed at the carboxyl carbon of the glycine, ensuring its incorporation into the peptide backbone upon successful coupling. The Boc group, being acid-labile, can be removed with acids like trifluoroacetic acid (TFA), which is often a component of the LC mobile phase, ensuring it does not interfere with mass spectrometric analysis.[][9]
Experimental Workflow
The overall experimental workflow is a multi-step process that begins with protein extraction and digestion, followed by the key labeling step, and concluding with LC-MS analysis and data processing.
Caption: Overall experimental workflow for peptide quantification.
Detailed Protocols
Protein Digestion
This protocol assumes the starting material is a purified protein or a complex protein lysate.
-
Protein Solubilization and Denaturation: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Alkylation: Add iodoacetamide (IAA) to a final concentration of 25 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.
-
Buffer Exchange/Dilution: Dilute the sample with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to less than 1 M.
-
Proteolytic Digestion: Add trypsin at a 1:50 (w/w) ratio of enzyme to protein and incubate overnight at 37°C.
-
Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Peptide Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with a solution of 50% acetonitrile, 0.1% formic acid.
-
Lyophilization: Lyophilize the desalted peptides to dryness.
N-Terminal Labeling with GLYCINE-N-T-BOC (2-13C)
This protocol outlines the coupling of the isotopically labeled glycine to the peptide N-termini.
-
Reagent Preparation:
-
Peptide Solution: Reconstitute the lyophilized peptides in a coupling buffer (e.g., 50 mM HEPES, pH 7.5) to a concentration of 1-2 mg/mL.
-
Labeling Reagent: Prepare a 100 mM solution of GLYCINE-N-T-BOC (2-13C) in an organic solvent such as dimethylformamide (DMF).
-
Coupling Reagent: Prepare a 200 mM solution of a coupling reagent such as HATU in DMF.
-
Base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
-
-
Labeling Reaction:
-
To the peptide solution, add the GLYCINE-N-T-BOC (2-13C) solution to a final concentration of 10 mM.
-
Add DIPEA to a final concentration of 20 mM.
-
Initiate the reaction by adding the HATU solution to a final concentration of 10 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Reaction Quenching: Quench the reaction by adding an amine-containing buffer, such as 50 mM Tris-HCl, pH 8.0, or by adding hydroxylamine to a final concentration of 50 mM.
-
Post-Labeling Clean-up: Desalt the labeled peptide mixture using a C18 SPE cartridge to remove excess reagents and by-products.
-
Lyophilization: Lyophilize the labeled peptides to dryness and store at -20°C until LC-MS analysis.
Caption: Chemical scheme of the N-terminal labeling reaction.
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the labeled peptides in an appropriate solvent for LC-MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).
-
Chromatographic Separation: Separate the peptides using a reverse-phase HPLC column (e.g., C18) with a suitable gradient of acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometry: Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Full MS Scan: Acquire full MS scans to detect the precursor ions of both the unlabeled (light) and labeled (heavy) peptides.
-
MS/MS Scans: Acquire MS/MS scans for peptide identification and to confirm the presence of the label.
-
Data Presentation and Analysis
The primary output of this method is the relative quantification of peptides between samples. The ratio of the peak area of the heavy (labeled) peptide to the light (unlabeled) peptide is used to determine the relative abundance.
Table 1: Example Data for Relative Quantification
| Peptide Sequence | Light Precursor (m/z) | Heavy Precursor (m/z) | Light Peak Area | Heavy Peak Area | Heavy/Light Ratio |
| YLYEIAR | 433.73 | 434.23 | 1.25E+07 | 1.28E+07 | 1.02 |
| VGYVSGWGQ | 489.25 | 489.75 | 8.90E+06 | 4.50E+06 | 0.51 |
| TPEVTCVVVDVSHEDPEVQFK | 851.09 | 851.59 | 5.60E+05 | 1.15E+06 | 2.05 |
Data Analysis Steps:
-
Peptide Identification: Use a database search engine (e.g., Mascot, Sequest) to identify peptides from the MS/MS spectra. The search parameters should include a variable modification corresponding to the mass of the BOC-glycine label on the peptide N-terminus.
-
Peak Area Integration: Use specialized software (e.g., MaxQuant, Skyline) to extract the ion chromatograms for the light and heavy peptide pairs and integrate their respective peak areas.
-
Ratio Calculation: Calculate the heavy-to-light ratio for each identified peptide.
-
Normalization: Normalize the peptide ratios to account for any systematic errors in sample mixing.
Conclusion
The use of GLYCINE-N-T-BOC (2-13C) for the N-terminal labeling of peptides offers a powerful, flexible, and cost-effective strategy for relative peptide quantification by LC-MS. The methodology is broadly applicable to a wide range of sample types and avoids the limitations of metabolic labeling and the high cost of synthetic SIL peptides. The straightforward chemical derivatization protocol, coupled with high-resolution mass spectrometry, provides a robust platform for researchers in proteomics, drug discovery, and clinical research to obtain high-quality quantitative data.
References
-
Agilent Technologies. (n.d.). Guide to Peptide Quantitation. Retrieved from [Link]
- Gevaert, K., & Vandekerckhove, J. (2000). Protein identification methods in proteomics. Electrophoresis, 21(6), 1145–1154.
- Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative.
-
Progenta. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from [Link]
- Tamvakopoulos, C. (2007). Mass spectrometry for the quantification of bioactive peptides in biological fluids. Mass Spectrometry Reviews, 26(3), 389-402.
-
University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]
-
Waters Corporation. (2017, October 30). LC-MS/MS for Bioanalytical Peptide and Protein Quantification [Video]. YouTube. [Link]
- Zhang, Y., et al. (2021). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 2(1), 1-15.
Sources
- 1. Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-peptides.com [creative-peptides.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 9. chempep.com [chempep.com]
High-Resolution Metabolic Flux Analysis of the Serine-Glycine-One-Carbon Axis using 13C-Glycine Tracers
Part 1: Executive Summary & Scientific Rationale
Glycine is not merely a structural amino acid; it is a metabolic linchpin connecting redox homeostasis (glutathione), proliferation (purine synthesis), and epigenetic regulation (methylation). While glucose and glutamine are the "fuel" of the cell, glycine and serine provide the "building blocks" for one-carbon (1C) metabolism.[1][2]
In drug development—particularly for oncology and immunology—quantifying the flux through the Glycine Cleavage System (GCS) versus Serine Hydroxymethyltransferase (SHMT) is critical. Cancer cells often upregulate the Serine-Glycine-One-Carbon (SGOC) network to decouple ATP production from nucleotide synthesis.
This guide provides a rigorous, field-proven protocol for designing 13C-glycine tracer experiments. Unlike standard glucose tracing, glycine tracing requires specific attention to the reversibility of SHMT and the compartmentalization of the folate pool .
Part 2: Tracer Selection & Experimental Logic
The choice of tracer dictates the resolution of your flux map. For glycine MFA, we recommend [1,2-13C2]Glycine as the primary tracer, with [2-13C]Glycine as a secondary validator.
The Tracer Decision Matrix[3]
| Tracer | Target Pathway | Mechanistic Insight |
| [1,2-13C2]Glycine | Global Flux | Recommended. Tracks both the carbon skeleton entering Glutathione/Heme and the splitting of carbons between CO2 and the Folate pool. |
| [2-13C]Glycine | Folate/1C Cycle | Tracks specifically the |
| [1-13C]Glycine | Decarboxylation | Only tracks the carboxyl group. Useful only to quantify CO2 release rates; the label is lost before entering the folate pool. |
The "Self-Validating" Logic: Serine Isotopologues
A robust experiment must be self-validating. When using [1,2-13C2]Glycine , the labeling pattern of intracellular Serine acts as an internal quality control for your flux model:
-
Serine M+2: Indicates Direct Reverse Flux through SHMT (Cytosolic or Mitochondrial). The intact glycine backbone is added to a methylene-THF unit.[1]
-
Serine M+1: Indicates Folate Cycle Recycling . The glycine was cleaved by GCS; its C2 carbon entered the folate pool as 5,10-CH2-THF, and was subsequently used to methylate a different unlabeled glycine molecule.
-
Ratio (M+1 / M+2): A high ratio implies high GCS activity and rapid folate turnover. A low ratio implies dominant SHMT reversibility with low oxidative cleavage.
Part 3: Experimental Protocol
A. Media Preparation (Critical Step)
Standard FBS contains high levels (200-400 µM) of unlabeled glycine, which will dilute your tracer and ruin isotopic steady-state calculations.
-
Serum: Use Dialyzed FBS (dFBS) exclusively.
-
Base Media: Use custom DMEM/RPMI lacking Glycine and Serine.
-
Note: Even if tracing Glycine, you must control Serine. Exogenous unlabeled Serine will suppress de novo synthesis and alter SHMT flux directionality.
-
-
Tracer Reconstitution: Dissolve [1,2-13C2]Glycine in PBS to a 1000x stock. Add to media at physiological concentration (0.4 mM) or matched to the control condition.
B. Cell Culture & Labeling Workflow
Target: Isotopic Steady State (typically 12–24 hours for amino acids; 24–48 hours for nucleotides).
-
Seeding: Seed cells in 6-well plates (approx. 500,000 cells/well) in standard growth media.
-
Acclimatization: 24 hours post-seeding, wash cells 2x with warm PBS to remove residual unlabeled amino acids.
-
Pulse: Add the [1,2-13C2]Glycine Labeling Media .
-
Time Points:
-
Flux Analysis (Kinetic): 0, 15, 30, 60, 120 minutes (Requires non-stationary modeling).
-
Fate Mapping (Steady State): 24 hours (Sufficient for Serine/Purine equilibration).
-
C. Metabolite Extraction (Quenching)
Glycine and Serine exchange rapidly. Slow quenching leads to artifacts.
-
Wash: Rapidly wash (<5 sec) with ice-cold 0.9% NaCl (PBS can interfere with MS).
-
Quench: Place plate immediately on a bed of dry ice. Add 500 µL of -80°C Extraction Solvent (80:20 Methanol:Water containing 0.1% Formic Acid).
-
Scrape: Scrape cells while frozen/slushy. Transfer to Eppendorf tubes.
-
Cycle: Vortex 1 min, Centrifuge at 15,000 x g for 10 min at 4°C.
-
Supernatant: Transfer to glass vials for LC-MS.
Part 4: Analytical Method (LC-MS/MS)
Platform: LC-QTOF or LC-TripleQuad (QQQ). Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography).[3] Reverse phase C18 is unsuitable for polar amino acids like Gly/Ser without derivatization.
Column Recommendation: Waters XBridge Amide or Thermo Accucore 150-Amide (2.1 x 100 mm).
Mass Transitions (MRM) Table
Based on [1,2-13C2]Glycine Tracer
| Metabolite | Isotopologue | Precursor (m/z) | Product (m/z) | Interpretation |
| Glycine | M+0 | 76.0 | 30.0 | Unlabeled Pool |
| M+2 | 78.0 | 32.0 | Tracer (Intact) | |
| Serine | M+0 | 106.0 | 60.0 | Unlabeled Pool |
| M+1 | 107.0 | 61.0 | Recycled via Folate (GCS) | |
| M+2 | 108.0 | 62.0 | Direct Reverse SHMT | |
| M+3 | 109.0 | 63.0 | De Novo (if [U-13C]Glucose used) | |
| ATP | M+0 | 508.0 | 136.0 | Unlabeled Adenine |
| M+2 | 510.0 | 136.0 | 1 Glycine incorporated into Purine ring |
Note: Positive Ion Mode (ESI+).[4] Precursor masses are [M+H]+.
Part 5: Pathway Visualization & Logic
The following diagram illustrates the differential fate of the Carbon-1 (Red) and Carbon-2 (Blue) of Glycine. Note how C2 enters the Folate pool.
Figure 1: The Fate of Glycine Carbons.[1][5] The C2 carbon (Alpha) is critical as it enters the Folate pool via GCS, while C1 is lost as CO2. Re-entry of C2 into Serine creates the M+1 isotopologue.
Part 6: Data Analysis & Calculation
To quantify the contribution of GCS to the One-Carbon pool, calculate the Fractional Contribution (FC) using the Mass Isotopomer Distribution (MID).
Correct for Natural Abundance
Use a matrix-based correction algorithm (e.g., IsoCor or manually via Python) to remove the signal from natural 13C (1.1%).
Calculate GCS Activity Proxy
The ratio of Serine M+1 to Serine M+2 is the primary readout.
-
Interpretation:
-
Index > 0.5: High GCS activity. The cell is breaking down glycine to fuel the folate pool.
-
Index < 0.1: Low GCS activity. Serine is primarily synthesized from Glucose (via PHGDH) or imported, and SHMT is running in the Serine
Glycine direction.
-
Part 7: References
-
Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell Metabolism.
-
Maddocks, O. D., et al. (2013). Serine starvation induces stress and p53-dependent metabolic remodelling in cancer cells. Nature.
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.
-
Metallo, C. M., et al. (2012). Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia. Nature. (Context for reductive carboxylation and 1C tracing).
-
Zhang, W. C., et al. (2012). Glycine decarboxylase activity drives non-small cell lung cancer tumor-initiating cells and tumorigenesis. Cell.
Sources
- 1. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Sample preparation for mass spectrometry with 13C labeled standards.
Application Note: Mastering Quantitative Mass Spectrometry
A Detailed Guide to Sample Preparation Using ¹³C Isotope-Labeled Internal Standards
Abstract
The pursuit of accurate and reproducible quantification is paramount in mass spectrometry, underpinning critical decisions in drug development, clinical research, and proteomics. Isotope Dilution Mass Spectrometry (IDMS) stands as the gold standard for quantitative analysis, offering unparalleled accuracy by correcting for variations inherent in sample preparation and analysis.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of sample preparation using stable, ¹³C-labeled internal standards. We will delve into the core principles of IDMS, present detailed, field-proven protocols for various sample matrices, and offer expert insights into the causality behind experimental choices to ensure robust, reliable, and self-validating methodologies.
The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a powerful analytical technique used for the precise quantification of a target analyte in a given sample.[3][4] The methodology's strength lies in the use of an internal standard (IS) that is a stable isotope-labeled version of the analyte of interest (e.g., containing ¹³C atoms). This IS is chemically identical to the native analyte but is distinguishable by its higher mass.
The core principle is straightforward yet profound: a known quantity of the ¹³C-labeled IS is added to the sample at the very beginning of the workflow.[3][5] The native analyte and the "heavy" IS behave identically throughout all subsequent sample preparation steps, including extraction, cleanup, and derivatization. Consequently, any sample loss that occurs will affect both the analyte and the IS proportionally.
During mass spectrometry analysis, the instrument detects and measures the signal intensity of both the native analyte ("light") and the ¹³C-labeled internal standard ("heavy"). The concentration of the native analyte is then calculated based on the measured ratio of the light-to-heavy signals. Because this ratio remains constant regardless of sample loss or matrix-induced signal suppression, the method provides exceptionally accurate and precise results.[1][5]
Figure 1: The principle of Isotope Dilution Mass Spectrometry (IDMS). A known amount of the heavy standard (A) is added to the sample containing the native analyte (A). The ratio of A to A is measured by MS, allowing for accurate quantification even with sample loss.
Critical Considerations for a Robust Workflow
The success of an IDMS experiment hinges on decisions made before the first pipette touches the sample. A self-validating protocol requires careful planning.
2.1. The Internal Standard: Quality is Non-Negotiable
-
Isotopic Purity: The ¹³C-labeled standard should have high isotopic enrichment to minimize any contribution to the native analyte's signal.
-
Chemical Purity: The standard must be free of unlabeled analyte. This is a critical quality control parameter that prevents artificially inflated results.
-
Stability: The label must be on a stable position within the molecule that does not undergo chemical exchange during sample preparation or storage.
2.2. The Golden Rule: When to Spike the Standard The internal standard must be added at the earliest possible point in the sample preparation workflow.[6] This ensures that the IS experiences every potential source of variability and loss that the native analyte does, including protein binding, extraction inefficiencies, and degradation. Adding the standard later in the process negates its primary purpose and introduces significant potential for error.
Figure 2: The optimal point for introducing the ¹³C internal standard is at the very beginning of the workflow, ensuring it accounts for all downstream sources of variation.
Core Protocols for Sample Preparation
Biological samples are complex mixtures that require cleanup before analysis to remove interfering substances like proteins and salts.[7][8] The choice of method depends on the sample matrix, the analyte's properties, and the required level of cleanliness.
Protocol 4.1: Protein Precipitation (PPT) for Plasma/Serum
PPT is a rapid and straightforward method for removing the majority of proteins from biological fluids.[9] It is often the first step in many bioanalytical workflows.
Causality: Cold organic solvents like acetonitrile or methanol disrupt the solvation shell around proteins, causing them to denature and precipitate out of solution.[10] While effective at removing proteins, PPT is a non-selective process and will not remove other matrix components like phospholipids, which can cause ion suppression in the mass spectrometer.[9]
Step-by-Step Protocol (Acetonitrile Precipitation):
-
Aliquot Sample: In a clean microcentrifuge tube, aliquot 100 µL of plasma or serum.
-
Spike Internal Standard: Add a small volume (e.g., 5-10 µL) of the ¹³C-labeled internal standard solution (of known concentration) to the plasma.
-
Vortex: Vortex the tube for 10-15 seconds to ensure complete mixing and equilibration between the analyte and the IS.
-
Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common).
-
Precipitate: Vortex vigorously for 1-2 minutes to ensure thorough protein denaturation.
-
Incubate: Place the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50:50 methanol:water) for LC-MS analysis.
| Method | Advantages | Disadvantages | Typical Ratio (Solvent:Sample) |
| Acetonitrile (ACN) | Efficient protein removal, good for many drug molecules. | Less effective for very polar analytes. Does not remove phospholipids.[9] | 3:1 |
| Methanol (MeOH) | Good for polar analytes. | Can be less efficient at precipitating some proteins compared to ACN. | 3:1 |
| Trichloroacetic Acid (TCA) | Very effective protein precipitation. | Can cause analyte degradation; acid must be removed before LC-MS. | 1:4 (100% TCA:Sample)[11] |
Table 1: Comparison of common protein precipitation methods.
Protocol 4.2: Solid-Phase Extraction (SPE) for Enhanced Selectivity
SPE is a powerful and selective sample preparation technique that provides significantly cleaner extracts than PPT.[12] It is used to concentrate analytes and remove interfering matrix components, reducing ion suppression and improving method robustness.[13]
Causality: SPE works by passing a liquid sample through a solid adsorbent material (the sorbent). Based on the chemical properties of the analyte, sorbent, and various solvents, interferences can be washed away while the analyte of interest is retained and then selectively eluted.[13] This "Condition-Load-Wash-Elute" process is fundamental to achieving a clean, concentrated sample.[14]
Figure 3: The four fundamental steps of a bind-and-elute solid-phase extraction (SPE) protocol.
Step-by-Step Protocol (Generic Reversed-Phase SPE):
-
Prepare Sample: Start with a sample that has undergone initial processing, such as the supernatant from a protein precipitation step. Dilute the sample with an aqueous solution (e.g., 1:1 with water containing 0.1% formic acid) to ensure analyte binding to the reversed-phase sorbent.
-
Condition: Condition the SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of water. Do not let the sorbent bed go dry. This step activates the C18 chains and prepares the sorbent for the aqueous sample.
-
Load: Slowly load the prepared sample onto the SPE cartridge. The non-polar analyte (and its ¹³C-IS) will bind to the C18 sorbent while polar components like salts pass through.
-
Wash: Wash the cartridge with 1 mL of a weak solvent, such as 5% methanol in water. This removes weakly bound interferences without prematurely eluting the analyte.
-
Elute: Elute the analyte and IS from the cartridge using 1 mL of a strong organic solvent, such as methanol or acetonitrile.
-
Finalize: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.
Protocol 4.3: Sample Preparation for Peptides (Bottom-Up Proteomics)
For protein quantification, the protein is typically digested into smaller peptides before MS analysis.[15] The ¹³C-labeled standard in this case is often a synthetic peptide corresponding to one produced by the digestion of the target protein.
Causality: This multi-step process systematically breaks down the complex protein structure into a more manageable set of peptides suitable for LC-MS/MS analysis.[16][17]
-
Reduction: Dithiothreitol (DTT) is used to break the disulfide bonds that hold the protein's tertiary structure together.
-
Alkylation: Iodoacetamide (IAA) is added to cap the reduced cysteine residues, preventing the disulfide bonds from reforming.
-
Digestion: A protease, most commonly trypsin, is used to cleave the protein at specific amino acid residues (lysine and arginine), creating a predictable set of peptides.
Step-by-Step Protocol (In-Solution Digestion):
-
Lyse & Quantify: Lyse cells or tissue to extract proteins. Quantify the total protein concentration using a suitable method (e.g., BCA assay).
-
Spike Standard: To a specific amount of protein (e.g., 50 µg), add the known amount of the ¹³C-labeled peptide standard.
-
Denature & Reduce: Add a denaturing buffer (e.g., 8 M urea) and DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.
-
Alkylate: Add IAA to a final concentration of 50 mM. Incubate in the dark at room temperature for 45 minutes.
-
Dilute & Digest: Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to <1 M (critical for trypsin activity). Add trypsin (e.g., at a 1:50 enzyme:protein ratio) and incubate overnight at 37°C.
-
Quench & Clean: Quench the digestion with formic acid. Clean up the resulting peptide mixture using a C18 SPE cartridge or tip to remove salts and detergents before LC-MS analysis.
Optional Step: Chemical Derivatization
For some small molecules, analysis can be challenging due to poor ionization efficiency or poor retention on a reversed-phase LC column. Chemical derivatization is a technique used to modify the analyte's chemical structure to make it more amenable to analysis.[18]
Causality: A derivatizing agent is introduced that reacts with a specific functional group on the analyte (e.g., amine, carboxyl, hydroxyl).[19][20] This reaction can add a permanently charged group to enhance ionization or a non-polar moiety to improve chromatographic retention.[21]
For example, for an analyte with a carboxylic acid group that shows poor ESI- efficiency, one might derivatize it to form an amide with a reagent that contains a tertiary amine. This introduces a readily protonated site, significantly boosting its signal in positive ion mode ESI-MS.
Method Validation and Troubleshooting
A robust method requires thorough validation.[22][23] Key parameters include accuracy, precision, linearity over the expected concentration range, and selectivity. The use of a ¹³C-labeled internal standard is a cornerstone of developing a method that can meet stringent validation criteria.[24]
| Problem | Potential Cause | Recommended Solution |
| High Variability (CV%) | Inconsistent sample preparation; IS added too late in the workflow. | Review the entire workflow for consistency.[25] Ensure the IS is spiked at the very first step before any sample manipulation. |
| Low Analyte Recovery | Inefficient extraction; Analyte loss due to adsorption to surfaces. | Optimize the extraction solvent or SPE protocol. Use low-binding microcentrifuge tubes and pipette tips.[6] |
| Poor Labeling Efficiency (Proteomics) | Incomplete reaction during reduction/alkylation; Inefficient digestion. | Ensure correct reagent concentrations and incubation times. Check trypsin activity and ensure urea concentration is <1M before digestion. |
| Isotopic Contribution | Impurity in the ¹³C standard (contains some unlabeled analyte). | Source high-purity standards. Account for the known impurity level in quantification calculations if necessary. |
| Matrix Effects (Ion Suppression) | Co-eluting interferences from the sample matrix (e.g., phospholipids). | Improve sample cleanup. Switch from PPT to a more selective method like SPE. Optimize chromatography to separate the analyte from the interfering region. |
Table 2: Troubleshooting common issues in quantitative MS analysis.
Conclusion
The use of ¹³C-labeled internal standards in an isotope dilution mass spectrometry workflow is the most reliable strategy for achieving accurate and precise quantification. By internalizing the sources of experimental error, this approach corrects for the inevitable variability of sample preparation and the complexities of matrix effects. The protocols and principles outlined in this guide provide a robust framework for developing self-validating methods. By understanding the causality behind each step—from the critical timing of the IS spike to the selection of an appropriate extraction technique—researchers can generate high-quality, reproducible data that inspires confidence and accelerates scientific discovery.
References
- Clinical Tree. (2023).
- Organomation.
- Wikipedia.
- Mass Spectrometry Research Facility.
- Thermo Fisher Scientific.
- News-Medical. (2025).
- University of Massachusetts Chan Medical School.
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- UTHSC. Sample Preparation | Proteomics and Metabolomics (PMC).
- G-Biosciences. (2018).
- Skyline Community. (2015). Isotope Labeled Standards in Skyline.
- Abcam.
- Waters Blog. (2025). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices.
- ResearchGate. (2025). (PDF) Derivatization in Mass Spectrometry. Part 8. Soft Ionization Mass Spectrometry of Small Molecules.
- OSTI.GOV. (2017). Guideline on Isotope Dilution Mass Spectrometry.
- ACS Measurement Science Au.
- PubMed. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments.
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- Biocompare. (2020).
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- PubMed. 8. Soft ionization mass spectrometry of small molecules.
- PMC - NIH.
- Syngene. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions.
- Chemistry LibreTexts. (2023). Solid-Phase Extraction.
- PMC. (2015).
- Journal of Analytical Atomic Spectrometry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.
- ACS Publications. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments.
- Thermo Fisher Scientific.
- Wikipedia. Isotope dilution.
- YouTube. (2016). Solid Phase Extraction (SPE)
- ResearchGate. (2012). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?.
- ScienceDirect. (2022). Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous.
- Spectroscopy Online. (2010).
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Mastering Solid-State Structure: A Detailed Guide to ¹³C CPMAS NMR Analysis of Labeled Glycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable tool for characterizing the structure, dynamics, and polymorphism of solid materials at the atomic level. This application note provides a comprehensive guide to the setup and execution of ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR experiments using isotopically labeled glycine as a model system. As the simplest amino acid, glycine serves as an excellent standard for establishing optimal experimental parameters and understanding the nuances of ssNMR. We delve into the theoretical underpinnings of the CPMAS technique, offer a detailed, step-by-step protocol for spectrometer setup and data acquisition, and discuss data interpretation with a focus on identifying glycine's common polymorphs. This guide is designed to equip researchers with the foundational knowledge and practical insights required to successfully implement ¹³C CPMAS NMR in their own studies, particularly within the realms of pharmaceutical sciences and materials research.
Introduction: The Power of Solid-State NMR and the Role of Glycine
In the solid state, molecules are fixed in a rigid lattice, leading to anisotropic nuclear interactions that are averaged out in solution-state NMR by rapid molecular tumbling.[1] These interactions, namely chemical shift anisotropy (CSA) and dipolar coupling, result in broad, often featureless spectra if not addressed. The ¹³C CPMAS NMR experiment is a powerful technique designed to overcome these challenges, providing high-resolution spectra of rare nuclei like ¹³C in solid samples.[2]
The technique combines two key principles:
-
Magic Angle Spinning (MAS): The sample is spun at a high frequency (kHz range) at an angle of 54.74° (the "magic angle") with respect to the external magnetic field.[3][4] This mechanical rotation effectively averages the orientation-dependent CSA and dipolar interactions, leading to significantly narrower spectral lines.
-
Cross-Polarization (CP): To enhance the inherently low sensitivity of the ¹³C nucleus, magnetization is transferred from abundant protons (¹H) to the neighboring ¹³C nuclei.[5] This is achieved by applying radiofrequency (RF) fields to both nuclei that satisfy the Hartmann-Hahn matching condition, where the energy levels of the two spin systems in their respective rotating frames are matched.[5] CP not only boosts the ¹³C signal but also allows for shorter experiment repetition times, as the recycle delay is governed by the typically faster ¹H spin-lattice relaxation (T₁).[6]
Glycine (C₂H₅NO₂) is structurally the simplest amino acid and exists as a zwitterion in the solid state.[6] It is an ideal setup compound for ¹³C CPMAS NMR for several reasons: it provides a strong signal that can often be observed in a single scan, has reasonably short ¹H T₁ relaxation times for efficient signal averaging, and its spectral features are highly sensitive to experimental conditions, making it perfect for calibration.[7]
Understanding Glycine Polymorphism: A Critical Consideration
A key aspect of solid-state analysis is the characterization of polymorphs—different crystalline forms of the same compound. Glycine crystallizes in three primary forms: α, β, and γ.[6] These polymorphs differ in their hydrogen bonding networks and crystal packing, which in turn influences their ¹³C NMR chemical shifts.[6][8] The β form is generally unstable and can convert to the α form upon mechanical shock or even exposure to air.[6]
Distinguishing between the common and stable α and γ polymorphs is a crucial first step in any analysis. Their carbonyl (C=O) and methylene (CH₂) carbon resonances are distinct, providing a clear spectral signature for each form.
| Polymorph | Carboxyl (C=O) Chemical Shift (ppm) | Methylene (CH₂) Chemical Shift (ppm) |
| α-glycine | 176.5 | ~43.5 |
| γ-glycine | 174.6 | ~43.5 |
Table 1: Characteristic ¹³C Isotropic Chemical Shifts for α- and γ-glycine Polymorphs.[7][8]
The difference in the carboxyl chemical shift is the most reliable indicator for identifying the polymorph(s) present in a sample.[9] It is not uncommon for commercially available glycine to be a mixture of polymorphs.[8]
Experimental Workflow and Protocol
The following sections provide a detailed, step-by-step guide for setting up and performing a ¹³C CPMAS NMR experiment on a sample of ¹³C-labeled glycine. This protocol assumes the use of a standard solid-state NMR spectrometer.
Sample Preparation and Packing
Proper sample packing is critical for stable magic angle spinning.
-
Use a ¹³C-labeled glycine sample. While natural abundance ¹³C CPMAS is possible, using a labeled sample (e.g., [1-¹³C]glycine, [2-¹³C]glycine, or uniformly ¹³C-labeled glycine) will provide a much stronger signal, which is ideal for setup and optimization.
-
Ensure the sample is a fine, dry powder. Grinding the sample gently if necessary can improve packing homogeneity.
-
Pack the MAS rotor. Carefully pack the powdered glycine into the zirconia rotor. Ensure the packing is tight and even to maintain a stable center of mass during spinning. Uneven packing can lead to rotor instability at high spinning speeds.
-
Secure the rotor cap. Firmly place the cap on the rotor to contain the sample.
Spectrometer Setup and Calibration
The following workflow outlines the key calibration steps using the glycine sample itself.
Figure 1: A typical workflow for setting up a ¹³C CPMAS NMR experiment.
Protocol for Spectrometer Setup:
-
Insert the Sample and Initiate Spinning: Place the packed rotor in the MAS probe. Start the spinning, gradually increasing the speed to the desired rate (e.g., 5-10 kHz).
-
Tune the Probe: Tune the probe for both the ¹H and ¹³C channels to ensure efficient RF power transmission and signal detection.[10]
-
Calibrate the ¹H 90° Pulse: Using a simple ¹H pulse-acquire experiment on the glycine sample, determine the pulse width that corresponds to a 90° flip of the proton magnetization. This is a fundamental calibration step for the entire experiment. Glycine is well-suited for this due to its strong ¹H signal.[7]
-
Set the ¹³C Transmitter Frequency: Perform a single-pulse ¹³C experiment (with ¹H decoupling) to find the approximate center of the glycine spectrum. Set the ¹³C transmitter offset (carrier frequency) to be near the center of the expected spectral region (e.g., around 110 ppm).
-
Establish the Hartmann-Hahn (HH) Match Condition: This is the most critical step in the CP experiment. The goal is to find the ¹³C RF power level that matches the ¹H RF power level according to the HH condition (γH * B1H = γC * B1C).[5]
-
Set a fixed ¹H power level for the spin-lock pulse.
-
Acquire a series of ¹³C CPMAS spectra (with a small number of scans each) while incrementally varying the ¹³C power level for the contact pulse.
-
Plot the intensity of the glycine ¹³C signal as a function of the ¹³C power level. The optimal HH match corresponds to the power level that yields the maximum ¹³C signal intensity.[11]
-
-
Optimize the Magic Angle: The sharpness and shape of the glycine carbonyl peak are very sensitive to the magic angle setting.[7]
-
Acquire a ¹³C CPMAS spectrum of glycine.
-
Carefully adjust the magic angle setting while observing the linewidth and symmetry of the carbonyl peak.
-
The optimal magic angle will yield the narrowest and most symmetric lineshape. The presence of spinning sidebands can also be minimized by fine-tuning the angle.
-
-
Optimize the CP Contact Time: The efficiency of magnetization transfer depends on the duration of the CP contact pulse.
-
Acquire a series of ¹³C CPMAS spectra, varying the contact time (e.g., from 50 µs to 10 ms).
-
Plot the signal intensity for both the carbonyl and methylene carbons as a function of contact time. The optimal contact time is typically the value that gives the maximum signal for the carbons of interest. For glycine, a contact time of 1-3 ms is often a good starting point.[6]
-
-
Set the Recycle Delay: The recycle delay should be set to approximately 1.3 to 1.5 times the ¹H T₁ relaxation time to allow for sufficient relaxation of the proton spins between scans. A typical recycle delay for glycine is in the range of 2-5 seconds.
Data Acquisition
Once all parameters are optimized, you can proceed with the final data acquisition.
Typical ¹³C CPMAS Acquisition Parameters for Glycine:
| Parameter | Typical Value | Rationale |
| Spectrometer Frequency | e.g., 75 MHz for ¹³C | Dependent on the magnet field strength. |
| MAS Rate | 5 - 10 kHz | Sufficient to average CSA and dipolar couplings for glycine. |
| ¹H 90° Pulse Width | e.g., 2.5 - 4.0 µs | Determined experimentally. |
| Contact Time | 1 - 3 ms | Optimized for efficient magnetization transfer.[6] |
| Recycle Delay | 2 - 5 s | Based on ¹H T₁ to ensure full relaxation. |
| Acquisition Time | 30 - 50 ms | Sufficient to capture the full FID. |
| Number of Scans | 64 - 1024 | Dependent on sample concentration and desired signal-to-noise. |
| ¹H Decoupling | High-power decoupling (e.g., TPPM, SPINAL) | To remove ¹H-¹³C dipolar couplings during acquisition. |
Table 2: Example Acquisition Parameters for a ¹³C CPMAS Experiment on Glycine.
Data Processing and Interpretation
Standard processing of the acquired Free Induction Decay (FID) involves:
-
Apodization: Applying an exponential window function to improve the signal-to-noise ratio.
-
Fourier Transform: Converting the time-domain FID into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Correcting for phase distortions and ensuring a flat baseline.
-
Chemical Shift Referencing: The spectrum should be referenced to a known standard. Adamantane is a common external standard for solid-state ¹³C NMR, with its CH₂ peak at 38.48 ppm. Alternatively, the α-glycine carbonyl peak can be set to 176.5 ppm as a secondary reference.[7]
Interpreting the Spectrum:
-
Identify the Polymorphs: Based on the chemical shift of the carbonyl peak, determine whether the sample is pure α-glycine (176.5 ppm), pure γ-glycine (174.6 ppm), or a mixture of both.[7]
-
Assess Linewidths: The linewidths of the peaks provide information about the crystallinity and homogeneity of the sample. Broader lines may indicate a less ordered or amorphous material.
-
Analyze Spinning Sidebands: At moderate spinning speeds, spinning sidebands may appear at integer multiples of the spinning rate on either side of the isotropic peaks. While often considered artifacts, their intensities can be analyzed to extract information about the chemical shift anisotropy (CSA).
Advanced Considerations and Troubleshooting
-
The Case of β-Glycine: The CPMAS experiment often fails to produce a signal for β-glycine at room temperature. This is because this polymorph has a very short proton spin-lattice relaxation time in the rotating frame (¹H T₁ρ), which prevents efficient magnetization transfer during the contact pulse.[6]
-
Variable Contact Time Experiments: Acquiring spectra at different contact times can help differentiate between different carbon environments. For instance, a long contact time (e.g., 20 ms) will significantly reduce the signal from γ-glycine's carboxyl carbon while only slightly affecting that of α-glycine, providing another method for polymorph identification.[7][8]
-
Temperature Effects: Molecular dynamics can influence CPMAS efficiency. For glycine, the rotation of the -NH₃⁺ group is a key motional process that can affect relaxation times and, consequently, the success of the CP experiment, particularly at low temperatures.[6][9]
Conclusion
The ¹³C CPMAS NMR experiment is a cornerstone of solid-state characterization. By using ¹³C-labeled glycine as a model system and calibration standard, researchers can gain proficiency in the setup and optimization of this powerful technique. A thorough understanding of the underlying principles, from the Hartmann-Hahn condition to the influence of polymorphism, is essential for acquiring high-quality, interpretable data. The protocols and insights provided in this guide serve as a robust foundation for applying ¹³C CPMAS NMR to a wide array of scientific challenges in drug development, materials science, and beyond.
References
-
Potrzebowski, M. J., Tekely, P., & Dusausoy, Y. (1998). Comment to ¹³C-NMR studies of alpha and gamma polymorphs of glycine. Solid State Nuclear Magnetic Resonance, 11(3-4), 253-257. [Link]
-
Taylor, R. E. (2004). C-¹³ CP/MAS: Application to glycine. Concepts in Magnetic Resonance Part A, 22A(2), 79-89. [Link]
-
University of Ottawa NMR Facility Blog. (2018). Glycine as a ¹³C CPMAS Setup Sample. [Link]
-
Taylor, R. E., & Dybowski, C. (2008). Variable temperature NMR characterization of α-glycine. Journal of Molecular Structure, 889(1-3), 376-382. [Link]
-
Wikipedia. (n.d.). Cross-polarization. [Link]
-
Andrew, E. R. (1981). Magic angle spinning in solid state n.m.r. spectroscopy. Philosophical Transactions of the Royal Society of London. Series A, Mathematical and Physical Sciences, 299(1452), 505-520. [Link]
-
Chemtips. (n.d.). Introduction to Solid State NMR. [Link]
-
Taylor, R. E. (2004). Setting up C-13 CP/MAS experiments. Concepts in Magnetic Resonance Part A, 22A(1), 37-49. [Link]
-
Leisen, J. (2020). Solid-State NMR: a step by step guide version 2.2 for Topspin 3.x. Georgia Institute of Technology. [Link]
-
Harris, R. K., & Wasylishen, R. E. (n.d.). The Importance of a Proper Hartmann-Hahn Match in CPMAS NMR. [Link]
-
Bertmer, M. (n.d.). Solid-State NMR. University of Leipzig. [Link]
-
van Rossum, B.-J. (n.d.). Magic Angle Spinning NMR Spectroscopy: A Versatile Technique for Structural and Dynamic Analysis of Solid-Phase Systems. [Link]
-
Perras, F. A., et al. (2022). Ultrafast Magic Angle Spinning Solid-State NMR Spectroscopy: Advances in Methodology and Applications. Chemical Reviews, 123(3), 1143-1204. [Link]
-
Schmidt, W. F., et al. (1993). ¹³C CP/MAS of LDLL mixtures of amino acids. Solid State Nuclear Magnetic Resonance, 2(1-2), 11-20. [Link]
-
Hong, M. (1999). Solid-State NMR Determination of ¹³Cα Chemical Shift Anisotropies for the Identification of Protein Secondary Structure. Journal of the American Chemical Society, 121(48), 11012-11013. [Link]
Sources
- 1. emory.edu [emory.edu]
- 2. escholarship.org [escholarship.org]
- 3. Magic Angle Spinning NMR Spectroscopy: A Versatile Technique for Structural and Dynamic Analysis of Solid-Phase Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Cross-polarization - Wikipedia [en.wikipedia.org]
- 6. escholarship.org [escholarship.org]
- 7. University of Ottawa NMR Facility Blog: Glycine as a 13C CPMAS Setup Sample [u-of-o-nmr-facility.blogspot.com]
- 8. Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. University of Ottawa NMR Facility Blog: The Importance of a Proper Hartmann-Hahn Match in CPMAS NMR [u-of-o-nmr-facility.blogspot.com]
Application Notes and Protocols: Solution-Phase Synthesis of Dipeptides using Boc-Glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategy of Solution-Phase Dipeptide Synthesis
Solution-phase peptide synthesis (SPPS) is a foundational and adaptable technique for constructing peptides, proving especially effective for the large-scale production of shorter sequences like dipeptides.[1][2] A critical aspect of this methodology is the use of protecting groups to prevent unwanted side reactions, such as the self-polymerization of amino acids.[1] The tert-Butyloxycarbonyl (Boc) group is a widely employed acid-labile protecting group for the α-amino function of amino acids.[1]
This guide provides a detailed exploration of the synthesis of dipeptides in solution, with a specific focus on utilizing Boc-Glycine as a key building block. Glycine, being the simplest amino acid, is not susceptible to racemization during the coupling process, which simplifies the synthetic workflow.[1] The general strategy involves the coupling of N-terminally protected Boc-Glycine with a C-terminally protected amino acid, followed by selective deprotection steps to yield the desired dipeptide.[1]
Core Principles: The Boc/Bzl Protection Strategy
The synthesis of dipeptides using Boc-Glycine typically follows a cyclical process of coupling and deprotection.[3] The core of this strategy lies in the differential lability of the protecting groups. The N-terminal Boc group is sensitive to acidic conditions and is commonly removed using agents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4][5] In contrast, the C-terminal protecting group, often a benzyl (Bzl) or methyl/ethyl ester, is stable to these acidic conditions but can be removed under different conditions, such as hydrogenolysis or saponification, respectively. This orthogonal protection scheme allows for the selective deprotection of either terminus of the growing peptide chain, enabling controlled elongation.
Key Steps in the Synthesis:
-
Activation of Boc-Glycine: The carboxylic acid of Boc-Glycine is activated to make it more susceptible to nucleophilic attack by the amino group of the second amino acid.
-
Coupling: The activated Boc-Glycine is reacted with the C-terminally protected second amino acid to form the peptide bond.
-
Deprotection: The Boc group is removed from the newly formed dipeptide to expose the N-terminal amine for further elongation if desired, or the C-terminal ester is cleaved to yield the final dipeptide with a free carboxylic acid.
Visualizing the Workflow
The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide using Boc-Glycine.
Sources
Boc group deprotection protocol using TFA in peptide synthesis.
Application Note: High-Fidelity Boc Group Deprotection Protocols using Trifluoroacetic Acid (TFA)
Executive Summary & Strategic Context
The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone of peptide synthesis, particularly for assembling difficult sequences prone to aggregation (e.g., amyloidogenic peptides, hydrophobic transmembrane domains) where the superior solvation properties of the Boc/Benzyl strategy often outperform Fmoc chemistry.
While Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) are required for final cleavage from the resin in standard Boc-SPPS, Trifluoroacetic Acid (TFA) is the workhorse reagent for the repetitive N-terminal deprotection during chain assembly.
Critical Technical Distinction:
-
Repetitive Cycle (SPPS): Removal of the N-terminal Boc group to expose the
-amine for the next coupling. Reagent: TFA (neat or 50% in DCM).[1] -
Global Deprotection (Solution Phase): Removal of Boc side-chain or N-terminal protection in solution. Reagent: TFA + Scavengers.[2][3][4][5][6]
This guide provides high-fidelity protocols for both contexts, emphasizing the "In-Situ Neutralization" workflow which represents the modern gold standard for Boc-SPPS.
Mechanism of Action: Acidolytic Cleavage
Understanding the mechanism is vital for troubleshooting side reactions (alkylation). Boc removal is an acid-catalyzed elimination (E1-like mechanism).
-
Protonation: TFA protonates the carbonyl oxygen of the Boc urethane.[7]
-
Cleavage: The tert-butyl-oxygen bond cleaves, generating the unstable carbamic acid (which spontaneously decarboxylates to the amine) and the reactive tert-butyl cation .[7]
-
Cation Fate: The tert-butyl cation is an electrophile.[5] In the absence of scavengers, it will alkylate electron-rich side chains (Trp, Tyr, Met, Cys).
Graphviz Diagram: Boc Acidolysis & Cation Scavenging
Figure 1: Mechanistic flow of Boc deprotection showing the critical divergence between successful scavenging and irreversible side-chain alkylation.
Critical Parameters & Scavenger Selection
In repetitive SPPS, scavengers are not always required unless the sequence contains sensitive residues (Trp, Met, Cys) that are unprotected or susceptible to alkylation during the TFA step.
Table 1: Scavenger Selection Matrix for Boc Deprotection
| Sensitive Residue | Recommended Scavenger | Concentration in TFA | Mechanism |
| None (Ala, Gly, etc.) | None (Water optional) | N/A | N/A |
| Tryptophan (Trp) | Formyl protection usually used. If unprotected: Indole or DTE | 1-5% | Prevents N- or C-alkylation of the indole ring. |
| Methionine (Met) | DMS (Dimethyl sulfide) or DTE (Dithioerythritol) | 0.5 - 2% | Prevents S-alkylation (sulfonium salt formation). |
| Cysteine (Cys) | p-Cresol or Thioanisole | 1-5% | Traps cations; maintains reducing environment. |
| Tyrosine (Tyr) | p-Cresol | 1-2% | Protects phenolic hydroxyl from t-butylation. |
Protocol A: High-Efficiency Solid Phase Deprotection
This protocol utilizes the "In-Situ Neutralization" strategy developed by Kent and Alewood [1].[8] Unlike standard protocols that use a separate neutralization wash (TEA/DCM), this method neutralizes the resin during the coupling step, minimizing aggregation and cycle time.
Reagents:
-
Deprotection Cocktail: 100% TFA (Flow) or 50% TFA in DCM (Batch).
-
Activator Base: DIEA (Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide).
Workflow Diagram: In-Situ Neutralization Cycle
Figure 2: The High-Efficiency In-Situ Neutralization Protocol. Note the absence of a discrete basic wash step between acidolysis and coupling.
Step-by-Step Procedure:
-
Drain the reaction vessel (RV) of the previous solvent.
-
Acidolysis (Deprotection):
-
Option A (Manual/Batch): Treat resin with neat TFA for 1 minute. Drain. Repeat for 1 minute. (Total contact time ~2-3 mins is sufficient for 100% TFA).
-
Option B (Standard Batch): Treat with 50% TFA/DCM for 2 minutes (pre-wash). Drain. Treat with fresh 50% TFA/DCM for 20 minutes.
-
-
Flow Wash: Wash rapidly with DMF for 30-60 seconds to remove excess acid.
-
Note: The resin-bound amine is now a TFA salt (
).
-
-
Coupling (In-Situ Neutralization):
-
Dissolve Boc-Amino Acid (1.1 eq) and Coupling Reagent (e.g., HBTU/HATU, 1.0 eq) in DMF.
-
Add DIEA (excess, typically 2.0 - 3.0 eq relative to AA). The excess base neutralizes the resin-bound amine salt and activates the incoming amino acid simultaneously.
-
Add mixture to resin immediately.[4]
-
Why this works: Eliminating the discrete neutralization wash keeps the peptide protonated (and disaggregated) until the exact moment of acylation, significantly improving yields for "difficult" sequences [1].
Protocol B: Solution Phase Global Deprotection
For peptides synthesized in solution or on acid-labile linkers (e.g., Chlorotrityl resin used in Boc strategies), global deprotection of Boc groups requires a scavenger-rich cocktail.
Standard Cocktail (The "Boc-Removal" Mix):
-
TFA: 90%
-
TIS (Triisopropylsilane): 5% (Cation scavenger)
-
Water: 5% (Hydrolysis of esters/adducts)
Procedure:
-
Dissolution: Dissolve the protected peptide in the TFA cocktail at a concentration of 10-20 mg/mL.
-
Safety: Perform in a fume hood. TFA is corrosive and volatile.
-
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Monitoring: Check reaction progress via HPLC or TLC. Boc removal is usually fast; extended times increase side reactions.
-
-
Precipitation:
-
Concentrate the solution under nitrogen flow or rotary evaporation (do not dry completely).
-
Add 10-fold volume of ice-cold diethyl ether or MTBE .
-
Centrifuge to pellet the deprotected peptide.
-
-
Wash: Decant ether, resuspend pellet in cold ether, and centrifuge again (Repeat 2x).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Incomplete Deprotection | Aggregation or insufficient acid strength. | Switch to 100% TFA (Neat) flow protocol. Ensure DCM is not used if peptide aggregates in it. |
| Trp/Met Alkylation (+56 Da mass shift) | Add DTE (0.5%) or Indole (1%) to the TFA deprotection solution. | |
| Aspartimide Formation (-18 Da) | Acid-catalyzed cyclization of Asp-Gly/Asp-Ser. | Keep TFA exposure time minimum. Avoid high temperatures. Use HMB backbone protection if severe. |
| N-terminal Acetylation (+42 Da) | Acetate contamination in Boc-AA or solvents. | Use high-purity solvents. Avoid acetic acid in any wash steps prior to coupling. |
References
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research.[2]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Lundt, B. F., et al. (1978).[2] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[2] International Journal of Peptide and Protein Research.[2]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 13C-Glycine Incorporation in E. coli
Introduction
Achieving high isotopic incorporation of 13C-Glycine in Escherichia coli is notoriously difficult compared to other amino acids. Users often report incorporation rates as low as 20–40%, even when supplementing minimal media with high-purity labeled glycine.
This low efficiency is rarely due to "bad media" or "bad cells." It is a fundamental metabolic challenge. E. coli possesses a robust biosynthetic machinery that actively dilutes your expensive labeled substrate with de novo synthesized (unlabeled) glycine derived from glucose. Furthermore, the Serine-Glycine interconversion node creates a "scrambling" effect, where the 13C label is either lost to the one-carbon pool or shuffled into Serine.
This guide provides a root-cause analysis and actionable protocols to overcome these metabolic barriers.
Part 1: Diagnostic Decision Tree
Before altering your protocol, use this logic flow to identify the bottleneck.
Figure 1: Diagnostic decision tree for isolating the cause of low isotopic incorporation.
Part 2: Technical FAQs & Troubleshooting
Category 1: Metabolic Dilution & Scrambling[1]
Q: I added 13C-Glycine to M9 media, but my incorporation is only 30%. Where did the label go? A: The label was likely diluted by the "Serine Trap." In wild-type E. coli (like BL21-DE3), glycine is synthesized de novo from Serine via the enzyme Serine Hydroxymethyltransferase (SHMT) , encoded by the glyA gene. This pathway is highly active. Even if you provide exogenous 13C-Glycine, the cell continues to pump out 12C-Glycine from the glucose carbon source.
-
The Fix: You must break the biosynthetic pathway. Use a glycine auxotroph (e.g., a glyA deletion strain). These strains cannot convert Serine to Glycine, forcing them to utilize only the exogenously provided 13C-Glycine.
Q: I see 13C labeling in Serine residues, but I only added 13C-Glycine. Is my stock contaminated?
A: No, your stock is likely fine. This is Metabolic Scrambling .
The SHMT reaction is reversible.
-
The Fix: Using a glyA mutant blocks this interconversion in both directions, preserving the isotopic integrity of both Glycine (labeled) and Serine (unlabeled, if derived from glucose).
Category 2: Toxicity & Growth[2][3]
Q: My cultures stop growing when I add Glycine. Is Glycine toxic? A: Yes, Glycine is bacteriostatic at high concentrations. Research indicates that Glycine concentrations above 10–15 mM can inhibit cell wall synthesis by interfering with peptidoglycan cross-linking (specifically affecting the alanine racemase or D-alanyl-D-alanine ligase pathways).
-
The Fix: Do not treat Glycine like other amino acids (which are often added at 1 g/L).
-
Limit: Keep final concentration between 2 mM and 5 mM .
-
Timing: If higher incorporation is needed, add Glycine in small pulses (e.g., 1 mM every hour) during the induction phase rather than a single bolus.
-
Category 3: Strain Selection
Q: Can I use a standard BL21(DE3) strain if I just add more labeled Glycine? A: You can, but it is cost-inefficient and yields inconsistent results. To overwhelm the endogenous synthesis in a WT strain, you would need to add massive excesses of labeled Glycine (potentially hitting toxicity limits) to outcompete the intracellular pools. Even then, scrambling remains an issue.
-
The Recommendation: Use a glyA-deficient strain. Classic strains like DL39 or Keio collection mutants (e.g., ΔglyA) are preferred. Ensure the strain carries the DE3 lysogen if you are using T7-based expression vectors (pET system).
Part 3: The Metabolic Mechanism[4]
Understanding the pathway is crucial for troubleshooting. The diagram below illustrates why WT strains dilute your label and how auxotrophy solves it.
Figure 2: The "Serine Trap." Red dashed lines indicate the pathways responsible for isotope dilution and scrambling in Wild Type cells.
Part 4: Optimized Protocol for 13C-Glycine Incorporation
Objective: Maximize incorporation (>90%) while minimizing toxicity and cost.
Materials
-
Strain: E. coli Glycine Auxotroph (e.g., glyA- background).
-
Media: M9 Minimal Media (Standard recipe, 1% Glucose).
-
Label: [2-13C]-Glycine or [U-13C]-Glycine.
Workflow
| Step | Action | Critical Technical Note |
| 1. Pre-Culture | Inoculate glyA auxotroph in M9 + unlabeled Glycine (0.5 mM). | Use limiting unlabeled Glycine. The goal is to deplete the unlabeled pool just as the cells reach the main culture stage. |
| 2. Main Culture | Transfer to fresh M9. Monitor OD600. | Do not add labeled Glycine yet. Let the residual unlabeled Glycine from the inoculum support initial lag phase. |
| 3. Adaptation | When OD600 reaches ~0.3, add 1 mM 13C-Glycine. | Early addition allows the transport machinery to upregulate without shocking the cells. |
| 4. Induction | At OD600 = 0.7–0.8, induce (IPTG) and add 2 mM 13C-Glycine. | Total concentration < 4 mM. Higher levels risk toxicity. |
| 5. Harvest | Harvest cells after 4–12 hours (depending on temp). | glyA mutants may grow slower; allow extra time for protein accumulation. |
Analytical Verification
To validate incorporation before running expensive NMR/MS experiments on the purified protein:
-
Take a 1 mL aliquot of culture at harvest.
-
Pellet cells, hydrolyze biomass (6N HCl, 110°C, 24h).
-
Derivatize and run GC-MS.
-
Success Criteria: Glycine M+1 (or M+2) fraction should be >90%. Serine should remain M+0 (natural abundance).
References
-
Pizer, L. I. (1965).[1] Glycine synthesis and metabolism in Escherichia coli. Journal of Bacteriology, 89(4), 1145–1150.
- Kainosho, M., et al. (2006). Optimal isotope labeling for NMR protein structure determinations. Nature, 440, 52–57.
-
Lichtenecker, R. J. (2014). Selective isotope labeling of amino acids in Escherichia coli for NMR studies. ChemBioChem, 16(5), 746-751.
- Han, M. J., et al. (2002). Effect of glycine on the cell yield and growth rate of Escherichia coli. Journal of Biotechnology, 93(2), 195-203. (Reference for Glycine toxicity thresholds).
Sources
Minimizing isotopic scrambling in metabolic labeling experiments.
Ticket ID: ISO-SCRAMBLE-MIN-2024
Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing Isotopic Scrambling in Metabolic Labeling Experiments
Overview
Welcome to the Metabolic Labeling Technical Support Hub. You have reported concerns regarding isotopic scrambling —the randomization of isotope positions during metabolic transformations that dilutes pathway-specific signals.
This guide treats your experimental workflow as a system that must be debugged. We address scrambling at three critical control points: Tracer Selection (Source Code) , Quenching (Runtime Execution) , and Data Correction (Post-Processing).
Knowledge Base Article 001: Tracer Selection Strategy
The Issue: Using the wrong tracer (e.g., uniformly labeled substrates) in complex networks often leads to "information entropy," where the label disperses into uninformative isotopomers due to cyclic pathways like the TCA cycle.
The Fix: Use position-specific labeling to isolate pathway activity.
Strategic Tracer Selection Table
| Pathway of Interest | Recommended Tracer | Mechanism of Action | Scrambling Risk |
| Glycolysis vs. PPP | [1,2-13C]Glucose | Distinguishes Glycolysis (generates M+2 Pyruvate) from Pentose Phosphate Pathway (loss of C1 yields M+1 Pyruvate). | Low. Avoids the "universal" labeling of [U-13C]Glucose. |
| TCA Cycle Influx | [U-13C]Glutamine | Enters TCA via | Medium. Back-flux can scramble label, but less than Glucose entry. |
| Anaplerosis | [3,4-13C]Glucose | specifically tracks Pyruvate Carboxylase flux.[1] | Low. Targeted for specific enzymatic entry points. |
| Fatty Acid Synthesis | [1,2-13C]Acetate | Direct incorporation into acetyl-CoA pool. | High (via TCA cycling). Requires short labeling times. |
Deep Dive: The [1,2-13C]Glucose Advantage
Using [U-13C]Glucose often results in a "washout" effect where recycling through the Pentose Phosphate Pathway (PPP) and TCA cycle creates a complex mix of M+1, M+2, and M+3 isotopomers that are difficult to deconvolute.
By using [1,2-13C]Glucose , you create a binary logic gate:
-
Glycolysis: Bonds C1-C2 remain intact
M+2 Pyruvate . -
PPP: C1 is decarboxylated (lost as CO2)
M+1 Pyruvate .
This allows you to mathematically separate oxidative PPP flux from glycolytic flux without complex modeling.
Figure 1: Differential fate of [1,2-13C]Glucose. Glycolysis preserves the C1-C2 bond (Green), while PPP cleaves C1, resulting in a mass shift (Red).
Knowledge Base Article 002: The "Flash Quench" Protocol
The Issue: Metabolism does not stop when you remove the plate from the incubator. Enzymatic turnover continues during harvesting (seconds to minutes), causing artificial "scrambling" of the isotopic signature.
The Fix: Instantaneous metabolic arrest using the Cold Solvent Filtration Method .
Standard Operating Procedure (SOP): Adherent Cells
Note: This protocol prioritizes speed to prevent ATP turnover and isotopic redistribution.
-
Preparation: Pre-cool 80% Methanol (MeOH) to -80°C on dry ice.
-
Step 1 (Rapid Wash):
-
Place culture dish on a bed of dry ice.
-
Aspirate media immediately (< 5 seconds).
-
Critical: Do NOT wash with PBS. PBS washing takes too long and stresses cells, altering metabolism.
-
-
Step 2 (Quench):
-
Immediately pour -80°C 80% MeOH directly onto the cells.
-
This instantly denatures enzymes and stops scrambling.
-
-
Step 3 (Extraction):
-
Scrape cells while still on dry ice.
-
Transfer slurry to a pre-cooled tube.
-
Vortex and centrifuge at 4°C (14,000 x g) to pellet debris.
-
Self-Validating the Quench
To verify if your quenching was fast enough, measure the Energy Charge (EC) in your samples:
-
Pass: EC > 0.8 (Metabolism was arrested instantly).
-
Fail: EC < 0.6 (ATP hydrolysis occurred during harvest; isotopic data is likely compromised).
Figure 2: Workflow comparison. Avoiding the PBS wash step is critical to preventing harvest-induced scrambling.
Knowledge Base Article 003: Data Correction Algorithms
The Issue: Even with perfect quenching, "Natural Abundance" (the 1.1% of 13C naturally present in all carbon) mimics scrambling.
The Fix: You must apply a Correction Matrix before interpreting any flux data.
Correction Logic
Raw Mass Spectrometry data yields a Mass Isotopomer Distribution (MID). You must subtract the natural abundance contribution to reveal the true tracer incorporation.
Recommended Software Tools:
-
IsoCor: Excellent for correcting MS data for natural abundance and tracer purity.
-
INCA: The gold standard for 13C-MFA (Metabolic Flux Analysis). It uses "Elementary Metabolite Units" (EMU) to model the exact position of every carbon atom, allowing it to mathematically resolve scrambling from actual flux.
Formula for Matrix Correction:
- is your raw vector of isotopomers (M0, M1, M2...).
- is the correction matrix (based on chemical formula and natural isotope probabilities).
- is the unknown vector you are solving for (the true biological label).
Troubleshooting & FAQ
Q: I am using Deuterium (2H) labeling, but my signal disappears in the final readout. Is this scrambling? A: No, this is likely Solvent Exchange . Deuterium attached to Oxygen or Nitrogen (e.g., -OH, -NH2) is "labile." It exchanges with Hydrogen in water/solvent almost instantly.
-
Fix: Only track Deuterium attached to Carbon (C-D bonds) which are non-labile. Use C-labeled tracers if possible, as the carbon backbone is more stable.
Q: I see label in Malate but not in Citrate. How is this possible if Citrate is upstream? A: This indicates Reverse Flux (Scrambling) or Anaplerosis. The TCA cycle is not a one-way street. Isotope can enter via Pyruvate Carboxylase (anaplerosis) directly into Oxaloacetate/Malate, bypassing Citrate. This is a classic example where [U-13C]Glucose fails to distinguish the route.
-
Fix: Switch to [3,4-13C]Glucose . If the label appears in Malate via Pyruvate Carboxylase, it will have a distinct mass shift compared to entry via Citrate Synthase.
Q: Should I use Steady-State or Kinetic Flux Profiling (KFP)? A: To minimize scrambling interpretation errors, use KFP (Non-Steady State) .
-
Steady State (24h+): The label has scrambled everywhere. Good for total composition, bad for pathway tracing.
-
Kinetic (0-60 min): You watch the label move linearly through the pathway before it has time to recycle and scramble.
References
-
Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Link
-
Lu, W., et al. (2017). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry. Link
-
Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Link
-
Yuan, J., et al. (2008). "Kinetic flux profiling for quantitation of cellular metabolic fluxes." Nature Protocols. Link
-
Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics. Link
Sources
Technical Support Center: Optimizing Hartmann-Hahn Matching for ¹³C CPMAS
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) solid-state NMR experiments. Here, we will demystify the Hartmann-Hahn matching condition, offering practical, field-proven insights to help you acquire high-quality spectra.
Frequently Asked Questions (FAQs)
Q1: What is the Hartmann-Hahn matching condition in the context of ¹³C CPMAS?
The Hartmann-Hahn (HH) matching condition is the cornerstone of the Cross-Polarization (CP) experiment. It facilitates the transfer of magnetization from an abundant spin system (typically ¹H) to a dilute spin system (¹³C). This is achieved by applying simultaneous radiofrequency (RF) fields to both nuclei, such that the nutation frequencies of the two spin systems are matched. In a rotating frame, this allows for energy-conserving flip-flop transitions between the ¹H and ¹³C spins, leading to a significant enhancement of the ¹³C signal.[1][2]
Q2: Why is optimizing the Hartmann-Hahn condition so critical?
An improperly set Hartmann-Hahn match will result in inefficient polarization transfer, leading to low signal-to-noise ratios and potentially distorted spectral intensities.[1] For molecules with different chemical environments, the optimal matching condition can vary, meaning a poorly optimized experiment may selectively enhance certain signals while suppressing others.[1]
Q3: How does Magic Angle Spinning (MAS) speed affect the Hartmann-Hahn match?
When the MAS frequency is on the order of the dipolar couplings in the sample, the Hartmann-Hahn matching profile breaks down into a series of narrow matching bands separated by the spinning speed.[3][4] This makes it more challenging to establish and maintain an efficient matching condition. At higher MAS speeds, the matching conditions can become very sensitive to RF power levels.[1][4]
Q4: What are standard samples for setting up a ¹³C CPMAS experiment?
Glycine and adamantane are widely used as standard setup samples. Glycine is excellent for its short ¹H T₁ relaxation times, allowing for quick ¹H 90° pulse calibration and setting the Hartmann-Hahn condition.[5][6] Adamantane is a highly crystalline and rigid molecule with two well-resolved ¹³C peaks, making it ideal for chemical shift referencing and optimizing shimming and decoupling performance.[7][8][9]
Troubleshooting Guide
This section addresses common issues encountered during ¹³C CPMAS experiments, with a focus on problems related to Hartmann-Hahn matching.
Problem 1: Low Signal Intensity
A weak ¹³C signal is one of the most frequent challenges in CPMAS experiments. The following workflow will help you diagnose and resolve this issue.
Caption: A simplified representation of the ¹³C CPMAS pulse sequence.
References
-
Maximizing the sensitivity in 13C cross-polarization magic-angle-spinning solid-state NMR measurements with flip-back pulses. ResearchGate. [Link]
-
Glycine as a 13C CPMAS Setup Sample. University of Ottawa NMR Facility Blog. [Link]
-
IMSERC User Manual for Solids. Northwestern University. [Link]
-
Optimized Default 13C Parameters. University of Virginia, Department of Chemistry NMR Facility. [Link]
-
High-Efficiency Low-Power 13C-15N Cross Polarization in MAS NMR. National Institutes of Health. [Link]
-
The Importance of a Proper Hartmann-Hahn Match in CPMAS NMR. University of Ottawa NMR Facility Blog. [Link]
-
Setting the Magic Angle with Glycine. University of Ottawa NMR Facility Blog. [Link]
-
Hartmann-Hahn Matching. Nuclear Physics 101. [Link]
-
Setting up C-13 CP/MAS experiments. eScholarship, University of California. [Link]
-
Performance of the cross-polarization experiment in conditions of radiofrequency field inhomogeneity and slow to ultrafast magic angle spinning (MAS). PubMed Central. [Link]
-
Setting up C-13 CP/MAS experiments. eScholarship, University of California. [Link]
-
Hartmann-Hahn Match as a Function of MAS Spinning Speed. University of Ottawa NMR Facility Blog. [Link]
-
Troubleshooting Acquisition Related Problems. University of South Carolina. [Link]
-
C-13 CP/MAS: Application to glycine. eScholarship, University of California. [Link]
-
CHEM 540 – Quantum Mechanics. University of Illinois Urbana-Champaign. [Link]
-
NMR Manual for Cross Polarization Magic Angle Spinning (CPMAS) Experiment. Northwestern University. [Link]
-
Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbitu[6]ril. Supporting Information. [Link]
-
Chemical shift referencing in MAS solid state NMR. ResearchGate. [Link]
-
Troubleshooting. University of Maryland, Department of Chemistry and Biochemistry. [Link]
-
The Execution of Solid-State NMR Experiments on Automation Systems. AZoM. [Link]
-
¹³C MAS NMR of Glycine (CSA) [960 Hz]. mrsimulator documentation. [Link]
-
Sensitivity Enhancement in 13C Solid-State NMR of Protein Microcrystals by Use of Paramagnetic Metal Ions for Optimizing 1H T1 Relaxation. National Institutes of Health. [Link]
-
A Strategy for Proline and Glycine Mutations to Proteins with Alchemical Free Energy Calculations. PubMed Central. [Link]
-
Solid-state chemical-shift referencing with adamantane. PubMed. [Link]
-
Setting up C-13 CP/MAS experiments. eScholarship, University of California. [Link]
Sources
- 1. University of Ottawa NMR Facility Blog: The Importance of a Proper Hartmann-Hahn Match in CPMAS NMR [u-of-o-nmr-facility.blogspot.com]
- 2. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. University of Ottawa NMR Facility Blog: Hartmann-Hahn Match as a Function of MAS Spinning Speed [u-of-o-nmr-facility.blogspot.com]
- 5. University of Ottawa NMR Facility Blog: Glycine as a 13C CPMAS Setup Sample [u-of-o-nmr-facility.blogspot.com]
- 6. University of Ottawa NMR Facility Blog: Setting the Magic Angle with Glycine [u-of-o-nmr-facility.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. Solid-state chemical-shift referencing with adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Validation Guide: 13C-Glycine Incorporation Efficiency via GC-MS
Executive Summary
Objective: To provide a rigorous, self-validating framework for quantifying fractional synthesis rates (FSR) of proteins using stable isotope-labeled glycine (
Context: While
Part 1: Comparative Analysis of Labeling Methodologies
The choice of tracer dictates the analytical precision and the biological scope. The following comparison validates why
Table 1: Methodological Performance Matrix
| Feature | Deuterium Oxide ( | Radioactive Glycine ( | |
| Primary Utility | Collagen, Heme, Glutathione, Rapid Turnover Proteins | Long-term protein turnover (Slow turnover) | High-sensitivity tracing (obsolete in humans) |
| Detection Limit | High (using SIM mode); ~0.01% enrichment | Moderate; requires high doses of | Ultra-High (Scintillation counting) |
| Analytical Complexity | High: Requires derivatization (e.g., MTBSTFA) | Very High: Requires complex mass isotopomer distribution analysis (MIDA) | Low: Direct counting, but poor molecular specificity |
| Safety Profile | Safe (Stable Isotope) | Safe (at tracer doses), but systemic equilibration takes time | Hazardous (Ionizing Radiation) |
| Cost Efficiency | Moderate (Tracer is cheap, Instrument is expensive) | Low (Tracer is cheap, Analysis is expensive) | High (Disposal and regulatory costs) |
| Validation Bias | Low: If precursor enrichment is measured correctly | Medium: "Precursor" is body water; amino acid equilibration lag can skew FSR | N/A: Kinetic validation difficult without molecular mass data |
Part 2: Technical Deep Dive – The Self-Validating Protocol
As a Senior Application Scientist, I emphasize that protocol adherence is not enough; process validation is required. The following workflow uses GC-MS with MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) derivatization. This method is chosen because the tert-butyldimethylsilyl (tBDMS) derivatives are hydrolytically stable and produce a characteristic
Phase 1: Experimental Design & Tracer Selection
-
Tracer: Use
-Glycine (mass shift +2 Da) rather than -Glycine (+1 Da) where possible.-
Causality: Natural isotopic abundance of
C, N, and Si/ Si (from the derivative) creates "background noise" at M+1. Using M+2 shifts the signal further away from the natural isotopomer envelope, significantly improving the Limit of Quantitation (LOQ).
-
Phase 2: Sample Preparation (The Critical Path)
-
Protein Hydrolysis:
-
Incubate sample (tissue/plasma) in 6M HCl at 110°C for 24 hours.
-
Validation Step: Add an internal standard (e.g., Norleucine) before hydrolysis to quantify recovery loss.
-
-
Cation Exchange Cleaning:
-
Pass hydrolysate through a cation exchange column (e.g., Dowex 50W).
-
Why? Removes organic acids and glucose which interfere with derivatization.
-
-
Derivatization (MTBSTFA):
-
Dry the eluate completely (trace water destroys the reagent).
-
Add 50
L MTBSTFA + 50 L Acetonitrile. Incubate at 70°C for 30 mins. -
Mechanism: Replaces active hydrogens on the amine and carboxyl groups with tBDMS.
-
Phase 3: GC-MS Acquisition Parameters
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Carrier Gas: Helium (1 mL/min).
-
Ionization: Electron Impact (EI, 70 eV).
-
Acquisition Mode: SIM (Selected Ion Monitoring) .
-
Target Ions (for Glycine-di-tBDMS):
-
m/z 218.2: Unlabeled Glycine (
) – Fragment . -
m/z 220.2:
-Glycine ( ).
-
-
Note: If using
-Glycine, monitor m/z 219.2 .
-
Part 3: Validation Framework & Calculations
To validate efficiency, you must calculate the Mole Percent Excess (MPE) and the Fractional Synthesis Rate (FSR) .
Calculating Enrichment (MPE)
The raw abundance ratio (
-
Self-Validating Check: Run a "Time 0" or unlabeled control sample. If
is > 0.05 (relative to expected enrichment), your derivatization reagents may be contaminated or the MS source is dirty.
Calculating FSR (Precursor-Product Method)
The validity of the experiment rests on the "Precursor-Product" relationship. You must measure the enrichment of free glycine in the plasma/tissue fluid (Precursor,
- : Enrichment of protein-bound glycine (from hydrolysis).
- : Enrichment of free intracellular glycine (requires separate extraction).
-
Validation Rule: If
is not stable (steady state) during the infusion, you must use the area-under-the-curve (AUC) for the precursor.
Part 4: Visualization of Workflows
Diagram 1: Analytical Workflow (Sample to Data)
This diagram illustrates the critical checkpoints in the GC-MS validation pipeline.
Caption: Figure 1. Step-by-step analytical pipeline for 13C-Glycine validation. Dashed line indicates parallel processing for free amino acid (precursor) enrichment.
Diagram 2: Metabolic Fate & Signal Dilution
Understanding where the label goes is crucial for interpreting "loss" of signal.
Caption: Figure 2. Metabolic partitioning of 13C-Glycine. Note the SHMT pathway (red) which can cause label recycling, necessitating steady-state validation.
References
-
Wilkinson, D. J., et al. (2015). Internal comparison between deuterium oxide (D2O) and L-[ring-13C6] phenylalanine for acute measurement of muscle protein synthesis in humans.[1] Physiological Reports. [Link]
-
Lam, M. P. Y., et al. (2014). Determination of human muscle protein fractional synthesis rate: an evaluation of different mass spectrometry techniques. Journal of Mass Spectrometry. [Link]
-
Adeva-Andany, M. M., et al. (2018). Metabolism of glycine in humans. Amino Acids. [Link]
-
Chassard, C., et al. (2017). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry. [Link][1][2][3][4][5]
-
Vogt, J. A., et al. (2005). Determination of fractional synthesis rates of mouse hepatic proteins via metabolic 13C-labeling, MALDI-TOF MS. Analytical Chemistry. [Link]
Sources
- 1. Internal comparison between deuterium oxide (D2O) and L-[ring-13C6] phenylalanine for acute measurement of muscle protein synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of human muscle protein fractional synthesis rate: an evaluation of different mass spectrometry techniques and considerations for tracer choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Muscle Protein Fractional Synthetic Rate by Capillary Gas Chromatography/Combustion Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Researcher's Guide to Confirming Metabolic Pathway Activity with 13C Tracer Analysis
For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic pathways is paramount. While metabolomics provides a snapshot of metabolite levels, it doesn't reveal the dynamic flow of molecules through these pathways. This is where 13C tracer analysis, a powerful technique that uses stable isotopes to track the movement of carbon atoms, becomes an indispensable tool for elucidating metabolic activity.[1][2] This guide provides an in-depth comparison of methodologies and experimental insights to effectively confirm metabolic pathway activity using 13C tracer analysis.
The Foundational Principle: Following the Carbon Trail
13C Metabolic Flux Analysis (13C-MFA) is a sophisticated method that allows for the experimental measurement of in vivo reaction rates within metabolic pathways.[3] The core principle of 13C tracer analysis lies in introducing a substrate, such as glucose or glutamine, enriched with the stable isotope 13C, into a biological system. As cells metabolize this labeled substrate, the 13C atoms are incorporated into downstream metabolites. By measuring the distribution of these heavy isotopes in various metabolites, we can trace the flow of carbon through different pathways and quantify the rate of these reactions, known as metabolic fluxes.[4][5][6] This approach provides a dynamic view of cellular metabolism that is not attainable through traditional metabolomics, which only measures static metabolite concentrations.[7][8]
Designing a Robust 13C Tracer Experiment: A Step-by-Step Approach
A successful 13C tracer study hinges on a well-designed experiment. The general workflow involves several key stages, from selecting the right tracer to sophisticated data analysis.
dot
Figure 1: A schematic overview of the key stages in a 13C tracer analysis experiment.
Part 1: Strategic Experimental Design
The success of a 13C tracer experiment is fundamentally linked to its design. Careful consideration of the biological question and the specific metabolic pathways of interest will guide the selection of the appropriate tracer and labeling strategy.
1. Tracer Selection: Choosing the Right Labeled Molecule
The choice of the 13C-labeled substrate is critical and depends on the pathway being investigated.[9] For instance, to probe central carbon metabolism, uniformly labeled [U-13C]-glucose is a common choice, as it introduces 13C into glycolysis, the pentose phosphate pathway, and the TCA cycle.[10] Alternatively, specifically labeled tracers, like [1,2-13C2]glucose, can provide more precise information about specific reactions.[9] For studying the TCA cycle, [U-13C5]glutamine is often the preferred tracer.[9]
2. Labeling Strategy: Steady-State vs. Dynamic Labeling
The experimental design can be geared towards achieving either isotopic steady-state or capturing dynamic labeling patterns.
-
Isotopic Steady-State: In this approach, cells are cultured with the 13C tracer for a duration sufficient for the labeling of metabolites to reach a plateau.[11] This allows for the quantification of relative nutrient contributions and pathway activities.[12]
-
Dynamic Labeling: This method involves collecting samples at multiple time points after introducing the tracer to capture the rate of 13C incorporation.[12] This approach, while more complex, can provide quantitative flux information when combined with metabolite concentration data.[12]
Part 2: Meticulous Sample Preparation
The quality of the data obtained from a 13C tracer experiment is highly dependent on the precision of the sample preparation steps.
Experimental Protocol: Cell Culture, Labeling, and Metabolite Extraction
-
Cell Culture and Labeling:
-
Culture adherent mammalian cells to the desired confluency in standard culture medium.
-
To initiate labeling, replace the standard medium with a pre-warmed, custom-formulated medium containing the chosen 13C-labeled tracer (e.g., [U-13C]-glucose). Ensure all other media components are identical to minimize metabolic perturbations.[11]
-
Incubate the cells for the predetermined duration based on the chosen labeling strategy (e.g., for steady-state analysis of the TCA cycle, a 2-hour incubation is often sufficient).[11]
-
-
Metabolism Quenching:
-
To halt all enzymatic activity and preserve the metabolic state of the cells at the time of collection, rapid quenching is crucial.[13]
-
Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled quenching solution, such as 80% methanol at -80°C, directly to the culture plate.[13]
-
-
Metabolite Extraction:
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
To separate the polar metabolites from other cellular components, a liquid-liquid extraction is performed. A common method is the modified Bligh-Dyer extraction, which involves the addition of chloroform and water to create a biphasic system.[14]
-
After centrifugation, the upper aqueous phase containing the polar metabolites is carefully collected for analysis.[14]
-
Part 3: High-Fidelity Data Acquisition
Mass spectrometry (MS) is the primary analytical technique used to measure the mass isotopomer distributions (MIDs) of metabolites.[2] The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the specific metabolites of interest and the desired level of sensitivity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Best For | Volatile, thermally stable, and non-polar compounds.[15] | Polar, large, or unstable molecules.[15] |
| Sample Prep | Often requires derivatization to increase volatility.[15] | Usually requires minimal preparation.[15] |
| Separation | High-resolution separation in the gas phase.[16] | Ideal for separating complex mixtures of biomolecules in the liquid phase. |
| Sensitivity | High for volatile analytes.[15] | Generally offers higher sensitivity, especially for biomolecules.[15][17] |
| Ionization | Typically uses hard ionization (Electron Impact), leading to fragmentation.[16] | Employs soft ionization techniques (e.g., ESI), keeping molecules intact.[16] |
Table 1: A comparative overview of GC-MS and LC-MS for metabolomics analysis.
Part 4: Rigorous Data Analysis and Interpretation
The raw mass spectrometry data requires several processing steps to extract meaningful biological insights.
1. Mass Isotopomer Distribution (MID) Analysis:
The primary output of the MS analysis is the mass isotopomer distribution (MID) for each detected metabolite. This distribution reflects the relative abundance of molecules with different numbers of 13C atoms.
2. Metabolic Flux Calculation:
To translate the MIDs into quantitative metabolic fluxes, specialized software is required. These programs use mathematical models of metabolic networks to simulate the expected labeling patterns for a given set of fluxes and compare them to the experimental data.[18]
| Software | Key Features | Availability |
| INCA | A widely used, powerful tool for 13C-MFA, but developed in a closed-source environment.[19] | Proprietary |
| 13CFLUX2 | A high-performance software suite for designing and evaluating 13C labeling experiments, also closed-source.[19][20] | Proprietary |
| FreeFlux | An open-source Python package for both steady-state and non-stationary 13C-MFA.[19] | Open-Source |
Table 2: A comparison of commonly used software for metabolic flux analysis.
3. Pathway Visualization:
The calculated metabolic fluxes can be visualized on metabolic pathway maps to provide a clear and intuitive representation of the changes in pathway activity under different experimental conditions.
dot
Figure 2: A simplified diagram illustrating the flow of 13C atoms from glucose through glycolysis and into the TCA cycle.
Conclusion: From Data to Discovery
13C tracer analysis is a powerful and versatile technique that provides a dynamic and quantitative view of metabolic pathway activity.[21] By carefully designing experiments, meticulously preparing samples, and employing sophisticated data analysis tools, researchers can gain unprecedented insights into the intricate workings of cellular metabolism. This knowledge is crucial for understanding disease mechanisms, identifying novel drug targets, and developing more effective therapeutic strategies.
References
-
13C Metabolic Flux Analysis. Institute of Molecular Systems Biology. [Link]
-
Yuan, J., et al. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. [Link]
-
Metabolic Flux Analysis with 13C-Labeling Experiments. 13cflux.net. [Link]
-
Munger, J., et al. (2009). A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC. [Link]
-
Wiechert, W., et al. (2005). Metabolic flux distribution analysis by 13C-tracer experiments using the Markov chain–Monte Carlo method. Biochemical Society Transactions. [Link]
-
Wiechert, W. (2001). An Introduction to 13C Metabolic Flux Analysis. ResearchGate. [Link]
-
Nöh, K., et al. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. PMC. [Link]
-
Weindl, D., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. PMC. [Link]
-
Principle of ¹³C-based metabolic flux analysis. ResearchGate. [Link]
-
Hui, S., et al. (2020). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI. [Link]
-
Crown, S. B., et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. [Link]
-
Fan, T. W-M., et al. (2014). (13)C Tracer Studies of Metabolism in Mouse Tumor Xenografts. ResearchGate. [Link]
-
Le You, et al. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling. YouTube. [Link]
-
Soong, J. L., et al. (2022). Plant Isotope Labeling by 13C and 15N Labelling Chamber. YouTube. [Link]
-
Harmonic Ratio Analysis in Magnetic Particle Imaging Enables Differentiation of Malignant and Benign Human Breast Tissues: A Feasibility Study. MDPI. [Link]
-
Tang, Y. J., et al. (2007). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. NIH. [Link]
-
Jang, C., et al. (2018). Metabolomics and isotope tracing. PMC. [Link]
-
13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. JoVE. [Link]
-
Wang, Y., et al. (2019). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. PMC. [Link]
-
LC-MS VS GC-MS: What's the Difference. MetwareBio. [Link]
-
Edison, A. S., et al. (2019). Practical Guidelines to 13C-based NMR Metabolomics. NIST. [Link]
-
Jang, C., et al. (2018). Metabolomics and Isotope Tracing. PubMed. [Link]
-
GC-MS vs LC-MS. ResolveMass Laboratories Inc. [Link]
-
Weitzel, M., et al. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis. PMC. [Link]
-
Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent. [Link]
-
Buescher, J. M., et al. (2015). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. ACS Publications. [Link]
-
Young, J. D. (2011). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from 1 Suspension Cell Cultures. OSTI.gov. [Link]
-
When to use GC-MS or LC-MS/MS in metabolomics?. Reddit. [Link]
-
Metabolomics and Isotope Tracing. Immune System Research. [Link]
-
Targeted metabolomic profiling of wines by LC-MS/MS and GC-MS/MS. Separation Science. [Link]
-
Wu, C., et al. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. ACS Synthetic Biology. [Link]
-
How to analyze 13C metabolic flux?. ResearchGate. [Link]
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- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
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Comparative Analysis of Isotopic Labeling Strategies in Quantitative Proteomics
Executive Summary: The Quantification Landscape
In modern drug discovery and systems biology, the question is no longer what proteins are present, but how much they change under perturbation. As an Application Scientist, I often see researchers default to the method available in their core facility without considering the specific biological question.
This guide compares the two dominant isotopic labeling strategies: Metabolic Labeling (SILAC) and Isobaric Chemical Labeling (TMT/iTRAQ) .
-
Choose SILAC when precision is paramount, sample numbers are low (≤3 conditions), and you are working with dividing cells. It is the gold standard for measuring small fold-changes (<1.5x).
-
Choose TMT/TMTpro when throughput is critical (up to 18 samples), sample origin is limited (biopsies, non-dividing cells), or you need deep proteome coverage.
-
Choose Dimethyl Labeling as a cost-efficient alternative for simple duplex/triplex experiments.
Metabolic Labeling: SILAC (Stable Isotope Labeling by Amino acids in Cell culture)
SILAC is unique because labeling occurs in vivo during protein synthesis. This eliminates the most significant source of quantitative error: sample processing variability. Because samples are mixed immediately after lysis, any downstream loss (during digestion, desalting, or fractionation) affects both "Heavy" and "Light" samples equally, preserving the ratio.
The Mechanism
Cells are grown in media lacking standard essential amino acids but supplemented with isotopically heavy forms (typically
Workflow Visualization
[1]
Critical Protocol: Preventing Arginine-to-Proline Conversion
A common failure mode in SILAC is the metabolic conversion of heavy Arginine to heavy Proline, which splits the signal and ruins quantification.
Optimized Protocol Steps:
-
Media Prep: Use SILAC-specific DMEM deficient in Arg/Lys.
-
Serum: You must use Dialyzed Fetal Bovine Serum (dFBS). Standard FBS contains light amino acids that will dilute your label incorporation.
-
The "Proline Problem": If you observe satellite peaks (Arg
Pro conversion), reduce Arginine concentration in the media to ~28 mg/L (approx. 33% of standard DMEM formulation). This forces the cell to utilize Arginine solely for protein synthesis rather than converting it to Proline via the ornithine pathway.
Expanding to Tissue: Super-SILAC
Standard SILAC cannot label human tissue biopsies. The solution is Super-SILAC :
-
Create a "Spike-in Standard" by mixing 5+ SILAC-labeled cell lines (e.g., HEK293, HeLa, MCF7) to create a heavy proteome that covers various tissue types.
-
Mix this heavy soup with your tissue lysate.
-
The heavy standard acts as a reference point, allowing you to compare multiple tissue samples against the common internal standard.
Isobaric Chemical Labeling: TMT (Tandem Mass Tags)[2][3]
TMT (and its predecessor iTRAQ) dominates the pharmaceutical sector due to multiplexing. You can analyze up to 18 samples (TMTpro) in a single LC-MS run.
The Mechanism
TMT reagents are isobaric, meaning they have the same total mass. They consist of three parts:
-
Reporter Group: Varies in mass (e.g., 126 to 134 Da).
-
Balancer Group: Offsets the reporter mass so the total tag mass remains constant.
-
Reactive Group: NHS-ester that binds covalently to peptide N-termini and Lysine residues.
In MS1, all identical peptides from different samples co-elute as a single peak (increasing sensitivity). In MS2/MS3, the tag fragments, releasing the Reporter Ions. The intensity of these reporter ions represents the relative abundance of the protein in each sample.
Workflow Visualization
The Achilles Heel: Ratio Compression
In complex mixtures, co-eluting precursor ions (background noise) are often isolated alongside the target peptide. These contaminants also have TMT tags. When fragmented, their reporter ions mix with the target's reporter ions, compressing the observed ratio toward 1:1.
The Solution: SPS-MS3 (Synchronous Precursor Selection) Do not rely on MS2 quantification for TMT if accuracy is critical. Use the SPS-MS3 method available on Tribrid Orbitrap systems:
-
MS1: Scan precursors.
-
MS2: Fragment precursor, identify peptide (but don't quantify yet).
-
SPS: Select the top 10 fragment ions (y- and b-ions) specific to the peptide.
-
MS3: Fragment only those specific ions to release the TMT reporters. Result: This eliminates interference, restoring quantitative accuracy.
Head-to-Head Comparison Data
The following data summarizes performance metrics typically observed in high-end proteomics facilities (e.g., utilizing Orbitrap Eclipse or Exploris 480).
Table 1: Performance Metrics
| Feature | Metabolic Labeling (SILAC) | Isobaric Labeling (TMT/TMTpro) | Dimethyl Labeling |
| Quantification Stage | MS1 (Precursor) | MS2 or MS3 (Reporter Ion) | MS1 (Precursor) |
| Multiplexing | 2-plex or 3-plex | Up to 18-plex (TMTpro) | 2-plex or 3-plex |
| Ratio Accuracy | High (Gold Standard) | Low (MS2) to High (MS3) | Medium-High |
| Precision (CV) | < 5-10% | < 10-15% | ~10-15% |
| Proteome Coverage | Medium (increases sample complexity) | High (sample combining reduces complexity) | Medium |
| Sample Requirement | High (must grow cells) | Low (can label biopsies/fluids) | Low |
| Cost Per Sample | $ (Formaldehyde is cheap) |
Table 2: When to Choose Which?
| Experimental Goal | Recommended Strategy | Reasoning |
| Drug Mode of Action (Time course) | TMTpro (16/18-plex) | Allows 6 timepoints x 3 replicates in one run, eliminating batch effects. |
| Signaling Pathway (Phospho) | SILAC | MS1 quantification is less noisy for low-abundance PTMs; no ratio compression. |
| Clinical Tissue Comparison | TMT | Cannot grow tissues for SILAC; TMT handles small input amounts well. |
| Protein Turnover Rates | Pulsed-SILAC | Only metabolic labeling can track nascent protein synthesis over time. |
Detailed Protocol: TMT Labeling (Critical Steps)
While kits come with instructions, they often omit the "art" of the science. Here is the field-validated workflow to ensure high labeling efficiency (>98%).
Reagents: TMTpro 16-plex kit, Anhydrous Acetonitrile (ACN), TEAB buffer, 50% Hydroxylamine.
-
Buffer Exchange: Ensure samples are in 100 mM TEAB (Triethylammonium bicarbonate), pH 8.5.
-
Why? Primary amines (Tris, Ammonium Bicarbonate) compete with the tag. TEAB is volatile and amine-free (tertiary amine doesn't react).
-
-
Acetonitrile Handling: Dissolve TMT reagents in anhydrous ACN.
-
Why? NHS-esters hydrolyze rapidly in water. If your ACN is old or has absorbed moisture, labeling efficiency drops instantly.
-
-
Ratio Check: Use a ratio of 1:8 (Peptide:Reagent) by weight.
-
Example: For 100 µg peptides, use 800 µg TMT reagent.
-
-
Incubation: Incubate for 1 hour at Room Temperature (RT).
-
Quenching: Add 8 µL of 5% Hydroxylamine. Incubate 15 mins.
-
Why? This scavenges unreacted NHS-esters, preventing them from reacting with other samples when you mix them.
-
-
Acidification: Acidify to pH < 3 using 10% Formic Acid prior to mixing.
-
Test Mix: CRITICAL STEP. Before mixing all 16 samples, take 2 µL from each, mix, and run a short LC-MS gradient. Check the "Labeling Efficiency" (should be >98% of peptides labeled at N-terminus) and "Mixing Ratio" (adjust volumes to ensure equal total protein load).
References
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[2][3] Molecular & Cellular Proteomics. Link
-
Thompson, A., et al. (2003). Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Analytical Chemistry. Link
-
Geiger, T., et al. (2010).[3][4] Super-SILAC mix for quantitative proteomics of human tumor tissue.[5] Nature Methods.[5] Link
-
McAlister, G. C., et al. (2014). MultiNotch MS3 enables accurate, sensitive, and multiplexed detection of differential expression across cancer cell line proteomes. Analytical Chemistry. Link
-
Li, J., et al. (2020). TMTpro reagents: a set of isobaric labeling mass tags enables simultaneous proteome-wide measurements across 16 samples. Nature Methods.[5] Link
Sources
Safety Operating Guide
Personal protective equipment for handling GLYCINE-N-T-BOC (2-13C)
Part 1: Executive Safety & Integrity Summary
Handling GLYCINE-N-T-BOC (2-13C) requires a dual-mandate approach. While the chemical toxicity profile of the parent compound (Boc-Gly-OH) is moderate (primarily an irritant), the operational risk is high due to the compound's isotopic enrichment.
The Golden Rule: Treat this substance not just as a chemical hazard, but as a data asset . A minor spill or cross-contamination with natural abundance Glycine (1.1% 13C) will not only waste thousands of dollars but will silently invalidate downstream NMR or Mass Spectrometry data.
Hazard Classification (GHS)
-
Signal Word: WARNING
-
Primary Hazards: Eye Irritation (H319), Skin Irritation (H315), Specific Target Organ Toxicity - Single Exposure (Respiratory) (H335).
-
Radioactivity: NONE. This is a stable isotope. Do not use radioactive waste protocols.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for isotopic workflows because it fails to address human-source contamination (skin flakes containing natural amino acids) and static-induced dispersion .
PPE Selection Guide[1]
| PPE Component | Standard Requirement | Enhanced Requirement (Isotope Handling) | Scientific Rationale |
| Hand Protection | Nitrile Gloves (4 mil) | Double-Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile (6 mil) | Cross-Contamination Barrier: Human sweat contains high concentrations of natural amino acids. Double gloving prevents micro-perforation transfer. Nitrile resists DMF/DCM (common solvents). |
| Respiratory | Fume Hood | Fume Hood + N95 (if open weighing) | Static Dispersion: Boc-amino acids are fine, fluffy powders. Static charge can cause particles to "jump" from spatulas. Inhalation is a risk, but loss of material is the operational failure mode. |
| Eye Protection | Safety Glasses | Chemical Splash Goggles | Fine Powder Hazard: Air currents in fume hoods can aerosolize the powder. Goggles seal the eyes from fine particulate entry better than glasses. |
| Body Protection | Lab Coat | Anti-Static Lab Coat + Tyvek Sleeves | Static Control: Standard cotton/poly blends generate static. Anti-static coats prevent the charged powder from clinging to clothing, reducing loss and exposure. |
Part 3: Operational Workflow & Isotope Hygiene
The following workflow is designed to isolate the 13C-labeled material from environmental contaminants (water) and isotopic contaminants (natural glycine).
Workflow Visualization
Figure 1: Isotope handling workflow emphasizing thermal equilibration and static control to prevent hygroscopic clumping and material loss.
Part 4: Step-by-Step Handling Protocol
This protocol utilizes a Self-Validating System : You must verify environmental conditions before exposing the chemical.
Phase 1: Preparation (The "Clean Zone")
-
Decontaminate: Wipe down the balance area with 70% Ethanol. Ensure no traces of unlabeled amino acids are present.
-
Equilibrate: Remove the vial from storage (-20°C recommended for long-term stability). STOP: Do not open the vial immediately.
-
Validation Check: Is the vial at room temperature? Touch it. If cold, condensation will form inside when opened, hydrolyzing the Boc-group over time [1]. Wait 30 minutes.
-
-
Static Check: Boc-Glycine is prone to static charging. Use an anti-static gun or polonium strip near the balance.
Phase 2: Weighing (The "Aliquot" Method)
Never insert a spatula directly into the stock vial if possible. Pour-transfer is preferred to avoid introducing contaminants.
-
Tare: Place a clean weighing boat or volumetric flask on the balance.
-
Transfer: Gently tap the stock vial to dispense the approximate amount.
-
Precision: If using a spatula, use a disposable anti-static spatula . Never reuse a spatula, even if cleaned, to eliminate cross-contamination risks.
-
Close: Immediately recap the stock vial. Tape the lid with Parafilm to ensure a moisture seal.
Phase 3: Solubilization
-
Solvent Choice: Boc-Glycine is soluble in organic solvents (DCM, DMF, Methanol).[1]
-
Acid Warning: Avoid acidic solvents (like unbuffered aqueous solutions or acidic methanol) for prolonged periods, as this will remove the Boc protecting group (De-Boc reaction), yielding free Glycine (2-13C) which may precipitate or react prematurely [2].
Part 5: Disposal & Emergency Response
Disposal Protocol
Unlike 14C or 3H compounds, 13C is STABLE and NON-RADIOACTIVE .
-
Solid Waste: Dispose of in standard chemical solid waste containers. Label as "Boc-Glycine".[1][2]
-
Liquid Waste: Dispose of in the solvent stream matching your solvent (e.g., Halogenated vs. Non-Halogenated).[3]
-
Regulatory Note: No Nuclear Regulatory Commission (NRC) or Radioisotope Safety Officer (RSO) approval is required for disposal [3].
Emergency Spill Recovery (Solid)
Scenario: You spill 500mg of powder on the bench.
-
Do NOT use a wet paper towel (this dissolves and spreads the isotope).
-
Isolate: Turn off nearby fans/AC to prevent blowing the powder.
-
Recover: Use a dry, static-free index card to sweep the powder into a pile.
-
Decision:
-
If the bench was chemically clean: Recover into a separate vial labeled "Recovered/Impure" for less sensitive test runs.
-
If dirty: Discard as solid chemical waste.[4]
-
References
-
Bachem AG. (2025). Safety Data Sheet: Boc-Gly-OH. Retrieved from
-
MedChemExpress. (2023).[5] Product Guide: Boc-Glycine-2-13C. Retrieved from
-
Cornell University EHS. (2023). Chemical Waste Disposal Guidelines. Retrieved from
-
TCI Chemicals. (2023).[5] Safety Data Sheet: N-(tert-Butoxycarbonyl)glycine. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
